Balicatib
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
cathepsin K inhibito
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRBOWRJOUJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188989 | |
| Record name | Balicatib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354813-19-7 | |
| Record name | Balicatib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balicatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balicatib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALICATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Balicatib's Mechanism of Action in Bone Resorption: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical examination of Balicatib, a potent and selective inhibitor of cathepsin K (CatK), and its mechanism of action in preventing bone resorption. Cathepsin K is the principal cysteine protease expressed by osteoclasts responsible for the degradation of the organic bone matrix, primarily type I collagen. This compound intervenes in this critical process, leading to a reduction in bone resorption with a distinct pharmacological profile compared to other antiresorptive agents. This guide synthesizes quantitative data on its potency and clinical effects, details key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cathepsin K
Bone resorption is a physiological process mediated by osteoclasts, which adhere to the bone surface and form a sealed compartment known as the resorption lacuna.[1] Into this acidified environment, the osteoclast secretes proteases, with cathepsin K being the most critical for degrading the organic matrix.[1][2] CatK is unique in its potent ability to cleave the triple helical region of type I collagen, the main structural protein in bone.[2][3]
This compound (also known as AAE581) is a basic peptidic nitrile compound that acts as a potent, orally active, and selective inhibitor of cathepsin K.[4][5] Its mechanism of action is direct, reversible inhibition of the CatK enzyme.[1] By binding to the active site of CatK, this compound prevents the proteolysis of type I collagen. This disrupts the fundamental process of matrix degradation without significantly affecting osteoclast formation, viability, or adherence to the bone surface.[6][7] The result is a significant reduction in the efficiency of bone resorption by each osteoclast.[7]
Unlike bisphosphonates, which can induce osteoclast apoptosis, CatK inhibitors like this compound leave the osteoclast population largely intact.[6] This is significant because osteoclasts are believed to secrete coupling factors that signal for the recruitment and activation of osteoblasts to initiate new bone formation.[7] By inhibiting resorption while preserving the osteoclast, the signaling for bone formation is maintained, leading to a pharmacological profile where bone resorption is decreased while bone formation is less affected.[2][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Future of anticathepsin K drugs: dual therapy for skeletal disease and atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Balicatib (AAE581): A Technical Guide to a Potent Cathepsin K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balicatib, also known as AAE581, is a potent, orally active, and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Developed by Novartis for the potential treatment of osteoporosis, this compound demonstrated significant effects on bone metabolism by inhibiting bone resorption.[3][4] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and key preclinical and clinical findings. Detailed experimental protocols and signaling pathways are presented to support further research and development in the field of metabolic bone diseases.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular player in the pathophysiology of osteoporosis is the osteoclast, which is responsible for bone resorption. Cathepsin K is the predominant cysteine protease in osteoclasts and plays a crucial role in the degradation of the organic bone matrix, primarily type I collagen.[5] Inhibition of cathepsin K has therefore emerged as a promising therapeutic strategy to reduce bone resorption and treat osteoporosis.[6] this compound (AAE581) is a basic peptidic nitrile compound designed as a potent and selective inhibitor of human cathepsin K.[7]
Primary Target and Mechanism of Action
This compound's primary molecular target is Cathepsin K .[2][3][8] It acts as a reversible and selective inhibitor of this enzyme.[9] The mechanism of action involves this compound binding to the active site of cathepsin K, thereby preventing its enzymatic activity and the subsequent degradation of bone matrix proteins.[7]
An interesting characteristic of this compound is its lysosomotropic nature. Due to its basic properties, this compound accumulates in the acidic environment of lysosomes, the cellular compartment where cathepsins are active.[10][11] This property was initially thought to enhance its selectivity for the lysosomal cathepsin K. However, this accumulation also led to the inhibition of other cathepsins, such as cathepsin B and L, in cell-based assays, reducing its functional selectivity and contributing to off-target effects.[10]
Signaling Pathway of Cathepsin K in Bone Resorption
Quantitative Data
This compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Cathepsin | IC50 (nM) | Species | Reference |
| Cathepsin K | 22 | Not Specified | [1] |
| Cathepsin K | 1.4 | Human | [7][10] |
| Cathepsin B | 61 | Not Specified | [1] |
| Cathepsin L | 48 | Not Specified | [1] |
| Cathepsin S | 2900 | Not Specified | [1] |
Table 2: Preclinical Efficacy of this compound in Ovariectomized Cynomolgus Monkeys
| Parameter | Vehicle (OVX Control) | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (50/30 mg/kg) | Sham Control | Reference |
| Study Duration | 18 months | 18 months | 18 months | 18 months | 18 months | [12] |
| Administration | Oral gavage, twice daily | Oral gavage, twice daily | Oral gavage, twice daily | Oral gavage, twice daily | N/A | [12] |
| Change in Spine BMD | Loss | Gain (intermediate between Sham and OVX) | Gain (intermediate between Sham and OVX) | Gain | Gain | [12] |
| Change in Femur BMD | Loss | Significant Gain | Significant Gain | Significant Gain | Gain | [12] |
| Periosteal Bone Formation Rate (Ps.BFR) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | N/A | [12] |
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol is based on a typical fluorometric assay for screening cathepsin K inhibitors.
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K Reaction Buffer
-
Cathepsin K Substrate (e.g., Ac-LR-AFC)
-
This compound (AAE581)
-
96-well microtiter plate (white or black)
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of Cathepsin K in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the Cathepsin K enzyme solution. b. Add the diluted this compound solutions to the respective wells. Include a control well with reaction buffer instead of the inhibitor. c. Incubate the plate for a pre-determined time at a specified temperature to allow for inhibitor binding.
-
Substrate Addition: Add the Cathepsin K substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[13]
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Ovariectomized (OVX) Cynomolgus Monkey Model of Osteoporosis
This protocol describes a well-established nonhuman primate model for studying postmenopausal osteoporosis.[14]
Animals:
-
Adult female cynomolgus monkeys (Macaca fascicularis)
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions.
-
Ovariectomy: Perform bilateral ovariectomy on the treatment and vehicle control groups. A sham surgery is performed on the sham control group.
-
Treatment: Begin oral administration of this compound or vehicle via gavage at the specified doses and frequency.
-
Bone Mineral Density (BMD) Measurement:
-
Bone Histomorphometry:
-
At the end of the study, collect bone biopsies (e.g., iliac crest) or whole bones (e.g., femur, vertebrae).
-
Process the bone samples undecalcified by embedding in a resin such as methylmethacrylate.[1]
-
Cut thin sections using a microtome.
-
Stain sections with von Kossa to differentiate mineralized bone (black) from osteoid (red/pink) and Toluidine Blue to visualize cellular components like osteoblasts and osteoclasts.[7][12]
-
Analyze the stained sections using a microscope equipped with an image analysis system to quantify parameters such as bone volume, trabecular thickness, and bone formation rates.
-
Experimental Workflow for Preclinical Evaluation of this compound
Clinical Development and Adverse Effects
This compound entered Phase II clinical trials for the treatment of postmenopausal osteoporosis and knee osteoarthritis.[4] While it showed dose-dependent reductions in bone resorption markers, its development was halted due to the emergence of adverse skin reactions.[10] Specifically, some patients developed morphea-like skin changes, characterized by hardening of the skin. This adverse effect was attributed to the off-target inhibition of other cathepsins, such as cathepsin B and L, which are expressed in the skin and are involved in extracellular matrix degradation.[10] The lysosomotropic nature of this compound likely contributed to the accumulation of the drug in skin fibroblasts, leading to these cutaneous side effects.[11]
Conclusion
This compound (AAE581) is a potent inhibitor of cathepsin K that effectively reduces bone resorption. Its development provided valuable insights into the therapeutic potential of cathepsin K inhibition for osteoporosis. However, the off-target effects, particularly the morphea-like skin reactions, highlighted the challenges of achieving functional selectivity in vivo, especially with lysosomotropic compounds. The lessons learned from the development of this compound continue to inform the design of next-generation cathepsin K inhibitors with improved safety profiles for the treatment of skeletal and other diseases.
References
- 1. youtube.com [youtube.com]
- 2. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - Guo - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Cathepsin K Activity Assay Kit - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]
- 10. Special Stains < Orthopædics & Rehabilitation [medicine.yale.edu]
- 11. abcam.com [abcam.com]
- 12. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. iaea.org [iaea.org]
Balicatib: A Technical Overview of a Selective Cathepsin K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balicatib (AAE581) is a potent, orally active, and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption. Developed for the treatment of osteoporosis, this compound demonstrated the ability to reduce bone turnover and increase bone mineral density in preclinical and clinical studies. However, its development was halted due to adverse effects, specifically morphea-like skin reactions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and a summary of key experimental findings. Detailed methodologies for seminal experiments are presented, alongside visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of bone biology and drug development.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular player in the pathogenesis of osteoporosis is the osteoclast, a specialized multinucleated cell responsible for bone resorption. Cathepsin K is the principal cysteine protease expressed by osteoclasts and is secreted into the resorption lacuna to degrade the organic bone matrix, primarily type I collagen. Its critical role in bone resorption has made it an attractive therapeutic target for the development of anti-resorptive agents. This compound emerged as a promising selective inhibitor of cathepsin K, designed to uncouple bone resorption from bone formation, a limitation of some existing osteoporosis therapies.
Mechanism of Action and Selectivity
This compound is a non-basic peptidic nitrile compound that acts as a reversible, potent inhibitor of human cathepsin K.[1] Its inhibitory activity is attributed to the interaction of the nitrile warhead with the active site cysteine residue of the enzyme.
Data Presentation: In Vitro Inhibitory Activity of this compound
The selectivity of this compound for cathepsin K over other related cathepsins has been evaluated in enzymatic assays. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various human cathepsins.
| Cathepsin Target | This compound IC50 (nM) | Reference |
| Cathepsin K | 1.4 - 22 | [1][2][3][4] |
| Cathepsin B | 61 - 4800 | [2][3] |
| Cathepsin L | 48 - 503 | [2][3] |
| Cathepsin S | 2900 - 65000 | [2][3] |
Note: IC50 values can vary between different studies and assay conditions.
It has been noted that the selectivity of this compound observed in in vitro enzyme assays is significantly reduced in cell-based assays. This is attributed to the lysosomotropic nature of this compound, which leads to its accumulation in the acidic environment of lysosomes, resulting in off-target inhibition of other lysosomal cathepsins.[4]
Signaling Pathway
The expression and activity of cathepsin K in osteoclasts are tightly regulated. The primary signaling pathway governing osteoclast differentiation and activation is the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) pathway.
Caption: Cathepsin K Signaling Pathway in Osteoclasts.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.
In Vitro Cathepsin K Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human cathepsin K.
General Protocol (based on commercially available kits):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., MES, pH 5.5) containing a reducing agent (e.g., DTT) and a chelating agent (e.g., EDTA).
-
Reconstitute purified recombinant human cathepsin K enzyme in the assay buffer to a working concentration.
-
Prepare a stock solution of a fluorogenic cathepsin K substrate (e.g., Z-LR-AMC) in a suitable solvent (e.g., DMSO). Dilute the substrate stock to a working concentration in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add a defined volume of the diluted this compound solutions or vehicle control (DMSO) to the appropriate wells.
-
Add the cathepsin K enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a specified pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cathepsin K substrate solution to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Ovariectomized Monkey Model of Postmenopausal Osteoporosis
Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss and reducing bone turnover in a preclinical model of postmenopausal osteoporosis.
General Protocol:
-
Animal Model:
-
Adult, skeletally mature female cynomolgus monkeys (Macaca fascicularis) are commonly used.
-
Animals undergo a bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics menopause. A sham-operated control group is also included.
-
-
Surgical Procedure (Ovariectomy):
-
Animals are anesthetized following standard veterinary procedures.
-
A midline or flank incision is made to access the abdominal cavity.
-
The ovaries are located, and the ovarian ligaments and blood vessels are ligated and transected.
-
The ovaries are removed, and the incision is closed in layers.
-
Post-operative analgesia and care are provided to ensure animal welfare.
-
-
Treatment:
-
Following a recovery period and confirmation of estrogen deficiency, animals are randomized into treatment groups.
-
This compound is administered orally (e.g., via gavage) at various dose levels, typically once or twice daily, for an extended period (e.g., 12-18 months). A vehicle-treated OVX group serves as the primary control.
-
-
Endpoint Measurements:
-
Bone Mineral Density (BMD): Measured at baseline and regular intervals (e.g., every 3-6 months) using dual-energy X-ray absorptiometry (DXA) at relevant skeletal sites (e.g., lumbar spine, femur).
-
Bone Turnover Markers: Serum and urine samples are collected periodically to measure markers of bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation (e.g., N-terminal propeptide of type I procollagen, P1NP) using immunoassays.
-
Bone Histomorphometry: At the end of the study, bone biopsies (e.g., from the iliac crest) or whole bones are collected for histomorphometric analysis to assess cellular and structural changes in bone remodeling.
-
Phase II Clinical Trials in Postmenopausal Women
Objective: To assess the efficacy, safety, and tolerability of different doses of this compound in postmenopausal women with low bone mass.
General Protocol (based on information from NCT00170911 and NCT00100607):
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging studies.
-
Participant Population:
-
Inclusion Criteria: Ambulatory postmenopausal women (typically aged 45-70 years) with low bone mineral density (e.g., lumbar spine T-score between -2.0 and -3.5).
-
Exclusion Criteria: History of metabolic bone diseases other than osteoporosis, recent use of medications affecting bone metabolism, and other significant medical conditions.
-
-
Treatment:
-
Participants are randomized to receive daily oral doses of this compound (e.g., 10 mg, 25 mg, 50 mg) or a matching placebo.
-
All participants typically receive calcium and vitamin D supplementation.
-
Treatment duration is usually 12 months or longer.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Percentage change from baseline in lumbar spine BMD at 12 months.
-
Secondary Endpoints:
-
Percentage change from baseline in BMD at other skeletal sites (e.g., total hip, femoral neck).
-
Changes in bone turnover markers (e.g., serum CTX, serum P1NP).
-
Incidence of new vertebral fractures.
-
-
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events, including dermatological examinations.
-
Clinical laboratory tests (hematology, chemistry).
-
Vital signs and physical examinations.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the preclinical and clinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Caption: Clinical Trial Workflow for this compound.
Summary of Key Findings
Preclinical Findings
In the ovariectomized monkey model, this compound demonstrated dose-dependent effects on bone metabolism.[5] Treatment with this compound partially prevented the OVX-induced loss of bone mineral density. Furthermore, this compound significantly reduced bone turnover, as evidenced by decreased levels of bone resorption and formation markers. An interesting and unexpected finding was that this compound stimulated periosteal bone formation, which is not typically observed with other anti-resorptive agents.[5]
Clinical Findings
Phase II clinical trials in postmenopausal women with low bone mass showed that this compound increased bone mineral density at the lumbar spine and hip in a dose-dependent manner. The increases in BMD were comparable to those observed with bisphosphonate therapy. This compound also led to a significant reduction in bone resorption markers, such as serum CTX.
Adverse Events and Discontinuation
The clinical development of this compound was terminated due to the emergence of morphea-like skin reactions, a form of localized scleroderma, in some patients.[6] These adverse events were dose-dependent and resolved after discontinuation of the drug. The proposed mechanism for these skin changes is the off-target inhibition of other cathepsins in dermal fibroblasts, leading to an accumulation of extracellular matrix proteins.[6]
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic data for this compound in humans is limited in the public domain. However, studies on other cathepsin K inhibitors, such as odanacatib, have provided insights into the general pharmacokinetic and pharmacodynamic properties of this class of drugs. These compounds are typically orally bioavailable and exhibit a long half-life, allowing for infrequent dosing.[7]
The pharmacodynamic effects of cathepsin K inhibitors are characterized by a rapid and sustained reduction in bone resorption markers. For instance, significant decreases in serum CTX are observed shortly after administration.[8] The effect on bone formation markers, such as P1NP, is generally less pronounced, suggesting a potential for uncoupling bone resorption and formation.
Conclusion
This compound is a potent and selective inhibitor of cathepsin K that showed promise as a novel treatment for osteoporosis by effectively reducing bone resorption and increasing bone mineral density. However, the development of dose-dependent, morphea-like skin reactions highlighted the challenges of off-target effects, likely due to the drug's lysosomotropic properties and subsequent inhibition of other cathepsins in non-skeletal tissues. The experience with this compound has provided valuable lessons for the development of future cathepsin K inhibitors, emphasizing the importance of high selectivity not only in enzymatic assays but also in the cellular environment of target and off-target tissues. The in-depth information presented in this technical guide serves as a comprehensive resource for researchers continuing to explore the therapeutic potential of cathepsin K inhibition.
References
- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Balicatib: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balicatib (AAE581) is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins.[1][2] Preclinical studies in animal models of osteoporosis have demonstrated this compound's efficacy in inhibiting bone resorption, preserving bone mass, and, uniquely, stimulating periosteal bone formation. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting cathepsin K, the primary enzyme responsible for the breakdown of type I collagen, a major component of the bone matrix.[1] In the acidic microenvironment of the resorption lacuna created by osteoclasts, cathepsin K cleaves collagen fibrils, leading to bone resorption. By inhibiting this enzymatic activity, this compound effectively reduces bone breakdown.
Signaling Pathway of Bone Resorption and Cathepsin K Inhibition
The following diagram illustrates the signaling pathway leading to osteoclast activation and bone resorption, and the point of intervention for this compound.
Preclinical Efficacy in an Ovariectomized Monkey Model of Osteoporosis
A key preclinical study evaluated the efficacy of this compound in a well-established animal model of postmenopausal osteoporosis: the ovariectomized (OVX) cynomolgus monkey (Macaca fascicularis).[1]
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Cynomolgus Monkeys
The following workflow outlines the major steps in the preclinical evaluation of this compound in the ovariectomized monkey model.
Surgical Procedure: Bilateral Ovariectomy
Mature female cynomolgus monkeys underwent bilateral ovariectomy to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[3][4][5] Aseptic surgical techniques were employed under general anesthesia. A midline abdominal incision was made to expose the reproductive organs. The ovaries were identified, and the ovarian ligaments and blood vessels were ligated before excision. The surgical site was then closed in layers. Sham-operated animals underwent a similar procedure without the removal of the ovaries.
Quantitative Data
The study in ovariectomized monkeys yielded significant quantitative data on the effects of this compound on bone mineral density (BMD) and bone turnover markers.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Monkeys after 18 Months
| Treatment Group | Dose (mg/kg, twice daily) | Mean % Change in Lumbar Spine BMD | Mean % Change in Femur BMD |
| Sham | - | Gain | Gain |
| OVX + Vehicle | 0 | Loss | Loss |
| OVX + this compound (Low) | 3 | Intermediate Gain | Significant Gain** |
| OVX + this compound (Medium) | 10 | Intermediate Gain | Significant Gain |
| OVX + this compound (High) | 50 (reduced to 30) | Intermediate Gain | Significant Gain |
*Significantly different from OVX + Vehicle.[1] **All three doses significantly increased BMD gain relative to the OVX + Vehicle group.[1]
Table 2: Effect of this compound on Bone Turnover Markers in Ovariectomized Monkeys
| Marker | Effect of this compound |
| Bone Resorption Markers (e.g., CTX, NTX) | Significantly decreased at most sites.[1] |
| Bone Formation Markers | Generally decreased, with the exception of periosteal bone formation rates.[1] |
Unexpected Effect on Periosteal Bone Formation
A notable and unexpected finding in the preclinical studies of this compound was the stimulation of periosteal bone formation.[1] This effect is in contrast to most other anti-resorptive agents, which typically suppress both bone resorption and formation. This unique property suggests a potential for this compound to not only prevent bone loss but also to improve bone strength by increasing cortical bone thickness.
Hypothesized Mechanism of Increased Periosteal Bone Formation
The exact mechanism for this effect is still under investigation, but it is hypothesized to involve the uncoupling of bone resorption and formation. One theory suggests that while cathepsin K is inhibited, osteoclasts may still be present and secrete factors that stimulate osteoblast activity on the periosteal surface.
Preclinical Pharmacokinetics
While detailed pharmacokinetic parameters for this compound in various preclinical species are not extensively published in the public domain, its oral activity has been demonstrated in the cynomolgus monkey study.[1] The twice-daily oral gavage dosing regimen suggests a half-life that supports this frequency of administration to maintain therapeutic concentrations.
Table 3: In Vitro Selectivity of this compound
| Enzyme | IC50 (nM) |
| Cathepsin K | 22 |
| Cathepsin B | 61 |
| Cathepsin L | 48 |
| Cathepsin S | 2900 |
Data from MedChemExpress.[6]
Experimental Protocols for Rodent Models of Osteoporosis
Rodent models, particularly the ovariectomized (OVX) rat, are widely used in preclinical osteoporosis research due to their cost-effectiveness and well-characterized response to estrogen deficiency.[7][8]
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats
Animal Model: Female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age.[7][8]
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Make a dorsal midline or bilateral flank incisions.
-
Locate the ovaries, which are typically embedded in a fat pad.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
-
Sham-operated rats undergo the same procedure without removal of the ovaries.
Verification of Ovariectomy: Successful ovariectomy can be confirmed by observing a decrease in uterine weight and changes in the estrous cycle (vaginal smears) approximately 2-3 weeks post-surgery.[7]
Induction of Osteoporosis: Significant bone loss is typically observed within 3 months of ovariectomy.[9]
Analysis of Bone Turnover Markers
Serum C-terminal telopeptide of type I collagen (CTX):
-
Sample: Serum, preferably collected from fasting animals to reduce diurnal variation.[10]
-
Methodology: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying serum CTX levels.[10][11] Commercially available kits for preclinical species are widely used.
Urinary N-terminal telopeptide of type I collagen (NTX):
-
Sample: Urine, often normalized to creatinine concentration to account for variations in urine dilution.[12]
-
Methodology: ELISA is a standard technique for the measurement of urinary NTX.[11][12]
Conclusion
Preclinical studies in animal models have established this compound as a promising therapeutic agent for osteoporosis. Its potent and selective inhibition of cathepsin K leads to a significant reduction in bone resorption and preservation of bone mass. The unique stimulatory effect on periosteal bone formation warrants further investigation and suggests a potential for enhanced bone strength compared to other anti-resorptive therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of metabolic bone diseases.
References
- 1. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Influence of Ovariectomy on Bone Turnover and Trabecular Bone Mass in Mature Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of osteopenia in ovariectomized cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecmjournal.org [ecmjournal.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 9. pubcompare.ai [pubcompare.ai]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Measurement of Urinary N-Telopeptides and Serum C-Telopeptides from Type I Collagen Using a Lateral Flow-Based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
An In-depth Technical Guide on the Core Effects of Balicatib on Osteoclast Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of balicatib, a potent and selective inhibitor of cathepsin K, and its direct effects on osteoclast activity. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction: this compound and the Role of Cathepsin K in Bone Resorption
Osteoclasts are multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix, a critical process in bone remodeling.[1][2][3] An imbalance in this process, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leads to pathological conditions such as osteoporosis.[4] A key enzyme secreted by osteoclasts into the resorption lacuna is cathepsin K (CatK), a cysteine protease with a potent ability to cleave type I collagen, the primary organic component of the bone matrix.[1][4][5]
This compound (AAE581) is a basic peptidic nitrile compound developed as a potent and selective inhibitor of human cathepsin K.[6][7] By targeting this crucial enzyme, this compound directly interferes with the primary function of osteoclasts, thereby reducing bone resorption.[1][4] This guide explores the molecular interactions, cellular consequences, and preclinical outcomes associated with this compound's activity.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of cathepsin K enzymatic activity. Cathepsin K is secreted by the osteoclast into the sealed-off, acidified resorption pit.[5] In this acidic microenvironment, the mineral component of the bone is dissolved, exposing the organic matrix, which is then degraded by proteases, predominantly cathepsin K.[4][5]
This compound, as a competitive, reversible inhibitor, binds to the active site of cathepsin K, preventing it from cleaving its natural substrate, type I collagen.[1] This leads to an accumulation of undigested collagen fibrils within the resorption lacuna.[8] While osteoclast formation and activation may not be directly affected, their functional capacity to resorb bone is significantly diminished.[1][9] Studies with other cathepsin K inhibitors have shown that while osteoclasts still form resorption pits, they are smaller and shallower compared to those formed by untreated cells.[1][9]
Interestingly, the inhibition of cathepsin K by agents like this compound appears to have a lesser effect on bone formation markers compared to its strong inhibition of resorption markers.[8][10] This suggests a potential uncoupling of bone resorption and formation, a desirable characteristic for osteoporosis therapies.[8] Some studies even suggest that this compound can stimulate periosteal bone formation.[11][12]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. Cathepsin K | Reference |
| Cathepsin K | 1.4 - 22 | - | [4][6][7][13] |
| Cathepsin B | 4800 | > 4,800-fold | [4][7] |
| Cathepsin L | 503 | > 500-fold | [4][7] |
| Cathepsin S | 65000 | > 65,000-fold | [4][7] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro. A higher IC₅₀ indicates lower potency.
Table 2: Preclinical Efficacy of this compound in Ovariectomized Monkeys (18-Month Study)
| Parameter | Vehicle (Ovariectomized) | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | Reference |
| Bone Mineral Density (BMD) Change | |||||
| Lumbar Spine | Loss | Gain (p < 0.05 vs. Vehicle) | Gain (p < 0.05 vs. Vehicle) | Gain | [11][12] |
| Femur | Loss | Gain (p < 0.05 vs. Vehicle) | Gain (p < 0.05 vs. Vehicle) | Gain (p < 0.05 vs. Vehicle) | [11][12] |
| Bone Turnover Markers | |||||
| Bone Resorption Markers (e.g., CTx) | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [6] |
| Periosteal Bone Formation Rate (Ps.BFR) | - | Significantly Higher | Significantly Higher | Significantly Higher | [11][12] |
This table summarizes the general findings. This compound demonstrated a dose-dependent prevention of ovariectomy-induced bone loss and a reduction in bone resorption markers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound.
4.1 In Vitro Osteoclastogenesis and Bone Resorption Assay
This assay is fundamental for evaluating the direct effect of compounds on osteoclast formation and function.
-
Cell Source: Primary bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs) are commonly used as osteoclast precursors.[2][3]
-
Osteoclast Differentiation:
-
Precursor cells are cultured in α-MEM medium supplemented with fetal bovine serum.[3]
-
Differentiation into mature osteoclasts is induced by the addition of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[3][14]
-
The culture is maintained for 7-21 days, with media changes every 2-3 days.[3][14]
-
-
Treatment: this compound or a vehicle control is added to the culture medium at various concentrations during the differentiation or maturation phase to assess its effects.
-
Assessment of Osteoclast Formation:
-
Mature osteoclasts are identified as large, multinucleated cells (≥3 nuclei).
-
Cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts.[2] The number of TRAP-positive multinucleated cells is then quantified.
-
-
Assessment of Bone Resorption (Pit Assay):
-
Osteoclast precursors are seeded onto a resorbable substrate, such as dentine slices, bone slices, or calcium phosphate-coated plates.[15][16]
-
Following differentiation and treatment, the cells are removed.
-
The resorbed "pits" or "lacunae" are visualized using microscopy (e.g., light or scanning electron microscopy).[15]
-
The total area of resorption is quantified using image analysis software.[15]
-
Additionally, the release of collagen fragments (like C-terminal telopeptides, CTx) into the culture medium can be measured as an indicator of resorption activity.[9]
-
4.2 Ovariectomized (OVX) Monkey Model of Osteoporosis
This preclinical model is highly relevant for studying postmenopausal osteoporosis.
-
Model Induction: Adult female monkeys (Macaca fascicularis) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to increased bone turnover and bone loss, mimicking postmenopausal osteoporosis.[11][12] A sham-operated group serves as a control.[11][12]
-
Treatment Protocol:
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measured at regular intervals (e.g., every 3-6 months) at clinically relevant sites like the lumbar spine and femur using dual-energy X-ray absorptiometry (DXA).[11][12]
-
Biochemical Markers of Bone Turnover: Serum and urine samples are collected to measure markers of bone resorption (e.g., CTx, NTx) and bone formation (e.g., osteocalcin, P1NP).[4]
-
Bone Histomorphometry: At the end of the study, bone biopsies are collected from sites like the vertebra and femur.[11] Dynamic histomorphometry, using fluorescent labels administered before biopsy, allows for the quantification of parameters like bone formation rate (BFR) and mineral apposition rate.[17]
-
Signaling Pathways and Visualizations
This compound's action is downstream of the complex signaling that governs osteoclast differentiation and activation. The primary pathway for osteoclastogenesis involves RANKL binding to its receptor RANK on osteoclast precursors, which triggers a cascade leading to the expression of key transcription factors like NFATc1.[5] NFATc1, in turn, stimulates the transcription of genes essential for osteoclast function, including cathepsin K (CTSK).[5]
Once synthesized, pro-cathepsin K is processed into its mature, active form within the acidic environment of lysosomes.[18][19] These lysosomes are then trafficked and secreted into the resorption lacuna.[5][19] this compound acts at this final, extracellular stage by inhibiting the secreted, active enzyme.
Diagram 1: Cathepsin K Secretion and Function in Osteoclasts
Caption: Cathepsin K pathway from gene transcription to collagen degradation.
Diagram 2: Experimental Workflow for In Vitro Assessment of this compound
Caption: Workflow for testing this compound's effect on osteoclasts in vitro.
Diagram 3: Logical Flow of this compound's Mechanism of Action
Caption: Logical cascade of this compound's therapeutic effect on bone.
Conclusion and Clinical Perspective
This compound effectively inhibits osteoclast activity by selectively targeting cathepsin K, the primary enzyme responsible for degrading the organic matrix of bone. In vitro data confirms its high potency and selectivity, while preclinical studies in primate models demonstrated its ability to reduce bone resorption and increase bone mineral density.[6][7][11]
However, the clinical development of this compound was discontinued. Despite its efficacy in targeting bone, off-target effects, primarily morphea-like skin reactions, were observed in clinical trials.[8][20] These adverse events were likely due to the inhibition of cathepsin K in other tissues where it plays a physiological role, or potentially due to the lysosomotropic nature of the compound leading to accumulation in acidic cellular compartments.[4][7] The experience with this compound has provided valuable lessons for the development of subsequent cathepsin K inhibitors, emphasizing the need for high tissue specificity in addition to enzyme selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Video: Resorption Pit Assay: An In Vitro Technique to Quantify Calcium Resorption Activity of Mature Osteoclasts using Calcium Phosphate-Coated Culture Plates - Experiment [app.jove.com]
- 16. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activating cathepsin K in osteoclasts stimulates bone formation through S1P - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Early clinical trial data for Balicatib in osteoporosis
An In-depth Technical Guide to the Early Clinical Trial Data of Balicatib in Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (AAE581) is a potent, orally available, and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[2][3] Its inhibition presents a novel mechanism for the treatment of osteoporosis by reducing bone resorption with a lesser coupled reduction in bone formation compared to other antiresorptive therapies like bisphosphonates.[1] This guide provides a detailed overview of the early clinical trial data for this compound, focusing on its efficacy, safety, and the methodologies employed in its initial evaluation for the treatment of postmenopausal osteoporosis. Despite showing promise in increasing bone mineral density, the clinical development of this compound was ultimately halted due to safety concerns, specifically the development of morphea-like skin lesions.[1][4]
Mechanism of Action
This compound is a basic peptidic nitrile compound that acts as a potent inhibitor of human cathepsin K.[3][5] In osteoclasts, cathepsin K is secreted into the sealed resorption lacuna at the osteoclast-bone interface, where it degrades the collagenous bone matrix. By inhibiting cathepsin K, this compound effectively reduces the breakdown of bone.[2] A distinguishing feature of this compound is its lysosomotropic nature, which leads to its accumulation in the acidic environment of lysosomes.[1][5] This property, however, was found to reduce its functional selectivity, as it also led to the inhibition of other cathepsins, such as cathepsin S, B, and L, which are expressed in other tissues like dermal fibroblasts.[1][3][5] This off-target activity is believed to be the underlying cause of the morphea-like skin adverse events observed in clinical trials.[3][4]
Signaling Pathway of Cathepsin K in Bone Resorption and Inhibition by this compound
Caption: Mechanism of this compound in inhibiting bone resorption.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from the early clinical trials of this compound.
Table 1: Efficacy Data - Bone Mineral Density (BMD)
A Phase II, randomized, placebo-controlled trial in 675 postmenopausal women over 12 months.[6][7][8]
| Treatment Group (Daily Oral Dose) | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) |
| Placebo | - | - |
| This compound 5 mg | Dose-dependent increase | Dose-dependent increase |
| This compound 10 mg | Dose-dependent increase | Dose-dependent increase |
| This compound 25 mg | Dose-dependent increase | Dose-dependent increase |
| This compound 50 mg | +4.5 | +2.3 |
Table 2: Pharmacodynamic Data - Bone Turnover Markers
Changes observed in the Phase II trial.
| Biomarker | Treatment Group (50 mg Daily) | Time Point | Result |
| Bone Resorption Markers | |||
| Urinary N-terminal telopeptide (uNTx/Cr) | This compound | 1 Month | ↓ 55%[5][7] |
| Serum C-terminal telopeptide (sCTX) | This compound | 1 Month | ↓ 61%[5] |
| Bone Formation Markers | |||
| Serum Osteocalcin | This compound | Early Stages | Slight decrease[8] |
| 12 Months | No difference from placebo[8] | ||
| Serum N-terminal propeptide of type I procollagen (P1NP) | This compound | 12 Months | Unaffected[7] |
Table 3: Safety Data - Adverse Events
Incidence of key adverse events.
| Adverse Event | Incidence in this compound-Treated Patients (All Doses) | Details |
| Morphea-like skin lesions | 9 out of 709 patients[1][9] | Primarily observed at higher doses.[1] Lesions resolved in 8 of 9 patients after drug discontinuation.[1][9] |
| Pruritus and Skin Rashes | Increased incidence reported[3][7] | - |
Experimental Protocols
Phase II Clinical Trial Protocol
A randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of this compound in postmenopausal women with osteoporosis.[6][8]
-
Participants: The trial enrolled 675 postmenopausal women.[6][8] Key inclusion criteria included a lumbar spine Bone Mineral Density (BMD) T-score of less than -2.0.[8] The average age of participants was 62 years, with mean baseline T-scores of -2.6 for the lumbar spine and -1.4 for the total hip.[6][8]
-
Intervention: Participants were randomized to receive one of four daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo for a duration of one year.[6][8] All participants also received daily calcium and vitamin D supplementation.[6][8]
-
Assessments:
-
Efficacy: The primary efficacy endpoint was the change in BMD at the lumbar spine and total hip, measured by dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the one-year treatment period.[6][8]
-
Pharmacodynamics: Levels of bone turnover markers were measured at baseline and various time points throughout the study. Bone resorption was assessed using urinary N-terminal cross-linked telopeptides of type I collagen (uNTx/Cr) and serum C-terminal collagen I telopeptide (sCTX).[5][6][8] Bone formation was evaluated by measuring serum osteocalcin and N-terminal propeptide of type I procollagen (P1NP).[7][8]
-
Safety: Adverse events were monitored and recorded throughout the study. Special attention was given to dermatological assessments due to emerging concerns.
-
Preclinical Study in Ovariectomized Monkeys
To model postmenopausal osteoporosis, a study was conducted in ovariectomized cynomolgus monkeys.[10][11]
-
Subjects: Eighty adult female Macaca fascicularis monkeys were used. Sixty underwent bilateral ovariectomy (OVX) to induce estrogen deficiency, while twenty had sham surgeries.[10][11]
-
Treatment: The OVX monkeys were divided into four groups and dosed twice daily by oral gavage with this compound at 0 (vehicle), 3, 10, or 50 mg/kg for 18 months. The 50 mg/kg dose was reduced to 30 mg/kg approximately one month into the study.[10][11]
-
Measurements:
Clinical Trial Workflow
Caption: Workflow of the Phase II this compound clinical trial.
Conclusion
Early clinical data demonstrated that this compound effectively reduced bone resorption and led to dose-dependent increases in bone mineral density at both the spine and hip in postmenopausal women with osteoporosis.[6][7] The observed effects on bone turnover markers were consistent with its mechanism as a cathepsin K inhibitor, showing a strong suppression of resorption markers with a minimal effect on formation markers over the long term.[7][8] However, the development of this compound was discontinued due to the emergence of morphea-like skin lesions, a serious adverse event linked to its off-target inhibition of other cathepsins in dermal tissues.[1][4] The experience with this compound underscores the critical importance of selectivity in the development of cathepsin K inhibitors and has provided valuable insights for subsequent drug development efforts in this class.
References
- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [ma1.mdedge.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [mdedge.com]
- 9. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development history of Balicatib
An In-depth Technical Guide to the Discovery and Development of Balicatib
Introduction
This compound (AAE581) is a potent, orally active, and selective inhibitor of cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] Developed by Novartis, this compound was investigated as a novel anti-resorptive agent for the treatment of osteoporosis.[3][4] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[5][6] By inhibiting this enzyme, this compound was designed to reduce bone resorption, increase bone mineral density (BMD), and ultimately lower fracture risk in individuals with osteoporosis.[7][8] This document provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and the eventual discontinuation of this compound.
Discovery and Preclinical Development
This compound was identified as a promising therapeutic candidate from a series of basic peptidic nitrile compounds.[1][7] The nitrile warhead is a key feature, forming a reversible covalent bond with the active site cysteine (Cys25) of the cathepsin K enzyme, which is crucial for its inhibitory activity.[5][9]
In Vitro Potency and Selectivity
Early in its development, this compound demonstrated high potency against human cathepsin K and significant selectivity over other related cathepsins. This selectivity is critical to minimize off-target effects, as other cathepsins like B, L, and S have important physiological roles in other tissues.[1] However, it was noted that the selectivity of this compound was significantly reduced in cell-based assays compared to in vitro enzyme assays. This was attributed to its lysosomotropic nature, causing the basic compound to accumulate in the acidic environment of lysosomes where other cathepsins are also active.[7][10]
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Selectivity Fold (relative to Cathepsin K IC50 of 1.4 nM) | Reference |
|---|---|---|---|
| Human Cathepsin K | 1.4 | - | [1][7][11] |
| Human Cathepsin K | 22 | - | [3] |
| Rat Cathepsin K | 56 | - | [12] |
| Mouse Cathepsin K | 480 | - | [12] |
| Human Cathepsin B | 4800 | > 4,800 | [1][7] |
| Human Cathepsin B | 61 | - | [3] |
| Human Cathepsin L | 503 | > 500 | [1][7] |
| Human Cathepsin L | 48 | - | [3] |
| Human Cathepsin S | 65,000 | > 65,000 | [1][7] |
| Human Cathepsin S | 2,900 | - |[3] |
Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.
Mechanism of Action
Osteoclasts, the primary bone-resorbing cells, create an acidic, sealed-off microenvironment on the bone surface called the resorption lacuna.[10] Into this space, they secrete proteases, with cathepsin K being the most crucial for degrading the collagenous bone matrix.[1][6] this compound directly inhibits this enzymatic activity, thereby reducing the breakdown of bone.
Caption: this compound inhibits Cathepsin K, preventing bone matrix degradation.
Preclinical Efficacy in Animal Models
The efficacy of this compound was evaluated in ovariectomized (OVX) cynomolgus monkeys, a well-established animal model for postmenopausal osteoporosis.[8][13] In an 18-month study, this compound demonstrated positive effects on bone health.
Table 2: Summary of this compound Effects in Ovariectomized Cynomolgus Monkeys (18-month study)
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Bone Mineral Density (BMD) | Partially prevented OVX-induced bone loss in the spine. Significantly increased BMD gain in the femur compared to the OVX control group. | [8][13] |
| Bone Turnover | Significantly decreased most histomorphometric indices of bone turnover in the vertebra and femoral neck. | [8][13] |
| Bone Formation | Unexpectedly increased periosteal bone formation rates. |[3][8][13] |
This finding of increased periosteal bone formation was notable, as most anti-resorptive agents typically suppress both bone resorption and formation due to the natural coupling of these processes.[8][10]
Clinical Development
This compound advanced into clinical trials to assess its safety, tolerability, and efficacy in humans.[14]
Phase I Trials
In Phase I studies, this compound was generally well-tolerated and showed a dose-dependent suppression of cathepsin K. A 25 mg dose was found to achieve approximately 90% suppression of the target enzyme.[7][11]
Phase II Trials
A randomized, placebo-controlled Phase II trial was conducted in 675 postmenopausal women with low bone mineral density.[4] Patients received daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo for one year.
Table 3: Key Efficacy Results from the Phase II Trial of this compound
| Endpoint | Result (50 mg dose vs. Placebo) | Reference |
|---|---|---|
| Serum C-terminal cross-linking telopeptides of type I collagen (sCTX) | ~61% decrease at 1 month | [7][9] |
| Urinary N-terminal cross-linking telopeptides of type I collagen (uNTX) | ~55% decrease at 1 month | [7][9] |
| Bone Mineral Density (BMD) | Significant increases at both the lumbar spine and hip, with changes comparable to those seen with bisphosphonate therapy. |[4] |
Discontinuation of Development
Despite the promising efficacy data in reducing bone resorption and increasing BMD, the clinical development of this compound was halted during Phase II trials.[1] The discontinuation was due to the emergence of dose-related, morphea-like skin reactions in several patients.[15][16] Nine out of 709 patients treated with this compound developed skin hardening. These adverse events were not observed in the placebo or lowest-dose groups and resolved upon discontinuation of the drug.[16]
The prevailing hypothesis for this adverse effect is related to the off-target inhibition of other cathepsins in dermal fibroblasts.[15] While initially thought to be exclusive to osteoclasts, cathepsin K has since been identified in other tissues, including the skin, where it is involved in the turnover of the extracellular matrix.[16] It was theorized that inhibiting cathepsin K (and potentially other cathepsins due to accumulation in lysosomes) impaired the degradation of extracellular matrix proteins, leading to dermal fibrosis.[15] This raised concerns that such skin reactions might be a class effect of cathepsin K inhibitors.[16]
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay (General Protocol)
The potency of this compound against cathepsin K was determined using an in vitro enzymatic assay. A typical protocol involves:
-
Enzyme Activation: Recombinant human cathepsin K is pre-incubated in a buffer at an acidic pH to ensure activation.
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of this compound for a specified period.
-
Substrate Addition: A fluorogenic peptide substrate for cathepsin K is added to the mixture.
-
Signal Detection: The enzyme's cleavage of the substrate releases a fluorescent molecule. The rate of fluorescence increase is measured over time using a plate reader.
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Ovariectomized Monkey Model of Osteoporosis (General Protocol)
The preclinical efficacy of this compound was tested in a model that mimics postmenopausal bone loss.[13]
-
Animal Model: Adult female cynomolgus monkeys undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated control group is also included.
-
Treatment Groups: After a recovery period, OVX animals are randomized into groups to receive a vehicle control or different oral doses of this compound daily for an extended period (e.g., 18 months).
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measured at baseline and regular intervals (e.g., every 3-6 months) using dual-energy X-ray absorptiometry (DXA) at sites like the lumbar spine and femur.
-
Bone Turnover Markers: Serum and urine are collected to measure biochemical markers of bone resorption (e.g., CTX, NTX) and formation.
-
Bone Histomorphometry: At the end of the study, bone biopsies are collected for microscopic analysis to quantify cellular and structural parameters of bone remodeling.
-
Caption: Workflow for preclinical evaluation of this compound in an OVX model.
Relevant Signaling Pathways
The expression of cathepsin K in osteoclasts is tightly regulated. The key signaling pathway involves the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[17] RANKL, produced by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursors. This interaction triggers a downstream signaling cascade involving TNF receptor-associated factors (TRAFs), leading to the activation of transcription factors like NF-κB and the MAPK pathway, which ultimately drive the expression of the cathepsin K gene (CTSK).[10][17]
Caption: RANKL signaling cascade leading to Cathepsin K expression.
Conclusion
This compound represented a targeted approach to treating osteoporosis by selectively inhibiting cathepsin K, the key enzyme in bone matrix degradation. It showed considerable promise in preclinical models and early clinical trials, effectively reducing bone resorption markers and increasing bone mineral density.[4][8] However, its development was ultimately terminated due to dose-dependent morphea-like skin changes.[15][16] The experience with this compound provided crucial lessons for the pharmaceutical industry regarding the biology of cathepsin K, highlighting its role outside of bone and the potential for class-wide, off-target effects of cathepsin K inhibitors. This knowledge has been invaluable in guiding the subsequent development of other drugs in this class, such as Odanacatib, emphasizing the critical need for high selectivity and thorough long-term safety monitoring.[10][18]
References
- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [ma1.mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin K and the design of inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Cathepsin | Tocris Bioscience [tocris.com]
- 13. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Balicatib's Impact on Bone Mineral Density: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balicatib (AAE581) is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of type I collagen in the bone matrix. By targeting this key enzyme in the bone resorption process, this compound was developed as a potential therapeutic agent for osteoporosis. This technical guide provides an in-depth analysis of this compound's impact on bone mineral density (BMD), detailing its mechanism of action, summarizing quantitative data from pivotal clinical and preclinical studies, and outlining the experimental protocols employed. While clinical development of this compound was discontinued due to adverse skin reactions, the data generated from its investigation offer valuable insights into the therapeutic potential and challenges of cathepsin K inhibition for the management of bone loss.
Mechanism of Action: Targeting Cathepsin K-Mediated Bone Resorption
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K cleaves type I collagen, the primary organic component of bone. By blocking this action, this compound effectively reduces the breakdown of bone matrix, leading to a decrease in bone resorption and a consequent preservation or increase in bone mineral density.
Signaling Pathway and Cellular Consequences
The inhibition of cathepsin K by this compound initiates a cascade of cellular events within and around the osteoclast. While the primary effect is the cessation of collagen degradation, studies have revealed additional morphological and functional changes in osteoclasts.
Quantitative Impact on Bone Mineral Density
Clinical and preclinical studies have demonstrated a dose-dependent increase in bone mineral density with this compound treatment.
Phase II Clinical Trial in Postmenopausal Women
A pivotal Phase II, randomized, double-blind, placebo-controlled study (NCT00100607) evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis.[1] The study enrolled 675 participants who received daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or a placebo for 12 months.[2]
| Treatment Group | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) |
| Placebo | -0.6 | -0.8 |
| This compound 5 mg | +2.8 | +1.2 |
| This compound 10 mg | +3.7 | +1.8 |
| This compound 25 mg | +4.7 | +2.4 |
| This compound 50 mg | +5.6 | +2.9 |
Data adapted from Adami et al., ASBMR 2006.
Preclinical Study in Ovariectomized Monkeys
A study in ovariectomized cynomolgus monkeys, a well-established model for postmenopausal osteoporosis, also demonstrated the positive effects of this compound on bone mass.[3]
| Treatment Group | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Femur BMD (%) |
| Sham | +2.1 | +1.9 |
| Ovariectomized (OVX) + Vehicle | -3.5 | -2.8 |
| OVX + this compound 3 mg/kg | +0.8 | +1.5 |
| OVX + this compound 10 mg/kg | +1.5 | +2.2 |
| OVX + this compound 30/50 mg/kg* | +1.9 | +2.8 |
*The 50 mg/kg dose was reduced to 30 mg/kg during the study.
Experimental Protocols
Phase II Clinical Trial (NCT00100607)
Objective: To assess the efficacy and safety of AAE581 (this compound) in increasing lumbar spine bone mineral density over 12 months in postmenopausal women with osteoporosis.[1]
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
Participant Population: 675 postmenopausal women, aged 50-75 years, with a lumbar spine BMD T-score between -2.0 and -3.5.[1] Key exclusion criteria included a history of urolithiasis and prior use of bisphosphonates.[1]
Interventions:
-
Oral this compound at doses of 5 mg, 10 mg, 25 mg, or 50 mg administered daily.
-
Placebo administered daily.
-
All participants received calcium and vitamin D supplementation.
Primary Outcome Measures:
-
Percentage change in lumbar spine BMD from baseline to 12 months, as measured by dual-energy X-ray absorptiometry (DXA).[1]
Secondary Outcome Measures:
-
Percentage change in total hip BMD.
-
Changes in bone turnover markers, including serum C-terminal telopeptide of type I collagen (CTX) and urinary N-terminal telopeptide of type I collagen (NTX).
Preclinical Study in Ovariectomized Monkeys
Objective: To evaluate the efficacy of this compound on bone mass and histomorphometric endpoints in an ovariectomized monkey model of osteoporosis.[3]
Study Design: A preclinical study in adult female cynomolgus monkeys (Macaca fascicularis).
Animal Model: Eighty adult female monkeys underwent bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A control group of 20 animals underwent a sham surgery.
Interventions:
-
OVX monkeys were treated with twice-daily oral gavage of this compound at doses of 3 mg/kg, 10 mg/kg, or 50 mg/kg (later reduced to 30 mg/kg) for 18 months.[3]
-
OVX and sham control groups received a vehicle.
Primary Outcome Measures:
-
Changes in BMD of the spine and femur measured at 3-6 month intervals.[3]
Secondary Outcome Measures:
-
Bone histomorphometry of the vertebra and femur at 18 months to assess bone turnover.
Conclusion
The collective data from clinical and preclinical investigations robustly demonstrate that this compound, through its targeted inhibition of cathepsin K, effectively reduces bone resorption and leads to significant, dose-dependent increases in bone mineral density at key skeletal sites, including the lumbar spine and hip. The findings from the Phase II trial in postmenopausal women and the preclinical study in ovariectomized monkeys provide a strong proof-of-concept for the therapeutic utility of cathepsin K inhibition in treating osteoporosis. Despite the cessation of its clinical development, the knowledge gained from the this compound program remains highly valuable for the ongoing research and development of novel anti-resorptive agents for bone diseases. The detailed experimental protocols and quantitative outcomes presented in this whitepaper serve as a comprehensive resource for scientists and researchers in the field of bone biology and drug discovery.
References
Methodological & Application
Balicatib: In Vitro Experimental Protocols for Cathepsin K Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balicatib (AAE581) is a potent, orally active, and reversible inhibitor of cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, a major component of the bone matrix.[1] Its inhibition is a key therapeutic strategy for treating osteoporosis and other bone resorption disorders. This compound's mechanism of action involves direct inhibition of cathepsin K activity, thereby preventing the breakdown of bone matrix proteins.[3]
A noteworthy characteristic of this compound is its lysosomotropic nature, a property of basic, lipophilic compounds to accumulate in the acidic environment of lysosomes.[4] This leads to higher intracellular concentrations in these organelles, which can enhance its potency against the target enzyme, cathepsin K. However, this accumulation also results in reduced selectivity in cell-based assays compared to purified enzyme assays, as it can lead to the inhibition of other lysosomal cathepsins, such as cathepsins B and L.[4] This off-target activity has been associated with adverse effects, such as morphea-like skin reactions, which ultimately led to the discontinuation of its clinical development.[5]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and selectivity of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against various cathepsins is summarized in the table below, with IC50 values representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Cathepsin Target | IC50 (nM) | Source(s) |
| Human Cathepsin K | 1.4 | [3][5][6] |
| Human Cathepsin K | 22 | [2] |
| Rat Cathepsin K | 56 | [1] |
| Mouse Cathepsin K | 480 | [1] |
| Human Cathepsin B | 4800 | [5] |
| Human Cathepsin B | 61 | [2] |
| Human Cathepsin L | 503 | [5] |
| Human Cathepsin L | 48 | [2] |
| Human Cathepsin S | 65000 | [5] |
| Human Cathepsin S | 2900 | [2] |
Signaling Pathway and Experimental Workflows
Cathepsin K Signaling Pathway in Osteoclasts
References
- 1. This compound | Cathepsin | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomotropism of basic cathepsin K inhibitors contributes to increased cellular potencies against off-target cathepsins and reduced functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Balicatib in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balicatib (AAE581) is a potent and selective inhibitor of Cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[3] By inhibiting this enzymatic activity, this compound effectively reduces bone resorption, making it a subject of investigation for the treatment of osteoporosis and other bone-related disorders.[1][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on osteoclast function and fibroblast-mediated collagen degradation.
Mechanism of Action
This compound is a reversible and basic peptidic nitrile inhibitor of Cathepsin K.[1][5] Its mechanism of action centers on the direct inhibition of Cathepsin K's collagenase activity within the acidic microenvironment of the resorption lacunae created by osteoclasts at the bone surface.[3][5] It is also described as having lysosomotropic properties, meaning it can accumulate in the acidic lysosomes of cells like fibroblasts.[6] This accumulation can lead to a more potent cellular effect than what might be predicted from purified enzyme assays alone.[6]
Signaling Pathway of Cathepsin K in Bone Resorption
Caption: Signaling pathway of Cathepsin K-mediated bone resorption and its inhibition by this compound.
Data Presentation
The inhibitory activity of this compound against Cathepsin K and other related cathepsins has been determined in various studies. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Enzyme Target | IC50 (nM) | Reference(s) |
| Cathepsin K | 1.4 - 22 | [1] |
| Cathepsin B | 4800 - 61 | [1] |
| Cathepsin L | 503 - 48 | [1] |
| Cathepsin S | 65000 - 2900 | [1] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Osteoclast-Mediated Bone Resorption Pit Assay
This assay assesses the ability of this compound to inhibit the resorptive activity of mature osteoclasts cultured on a bone-mimetic substrate.
a. Experimental Workflow
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time analysis of osteoclast resorption and fusion dynamics in response to bone resorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Balicatib stock solutions for research
Application Notes and Protocols for Balicatib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the preparation of this compound stock solutions for research purposes. This compound is a potent and selective inhibitor of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts and involved in bone resorption.[1][2] These guidelines are intended to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| IUPAC Name | N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | [3] |
| Synonyms | AAE581, AAE-581 | [3][4] |
| CAS Number | 354813-19-7 | [1][3] |
| Molecular Formula | C₂₃H₃₃N₅O₂ | [3][4] |
| Molecular Weight | 411.54 g/mol | [5][6] |
| Purity | ≥98% (HPLC) | [2] |
Table 1: Chemical and Physical Properties of this compound
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for preparing appropriate stock solutions. Table 2 provides a summary of its solubility. It is important to note that using fresh, anhydrous solvents is recommended to achieve maximum solubility, as moisture can reduce the solubility of the compound.[5]
| Solvent | Solubility | Source |
| DMSO | ≥ 10 mg/mL (up to 82 mg/mL reported) | [2][4][5] |
| Ethanol | ~3 mg/mL | [5] |
| DMF | 25 mg/mL | [4] |
| Water | Insoluble | [5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Table 2: Solubility of this compound
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 411.54 g/mol x 1000 mg/g = 4.1154 mg
-
-
-
Weighing this compound:
-
Accurately weigh out approximately 4.12 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 411.54 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if precipitation is observed.[1]
-
-
Storage:
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of Cathepsin K.[1] Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[7][8] The expression of Cathepsin K is regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway, which is a critical pathway for osteoclast differentiation and activation.[7][9] By inhibiting Cathepsin K, this compound prevents the degradation of bone matrix proteins, primarily type I collagen, thereby inhibiting bone resorption.[7] This makes it a compound of interest for the treatment of conditions like osteoporosis.[1]
The simplified signaling pathway leading to Cathepsin K expression and its inhibition by this compound is depicted below.
Caption: Inhibition of Cathepsin K-mediated bone resorption by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound | C23H33N5O2 | CID 10201696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Balicatib in Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Balicatib, a potent and selective inhibitor of cathepsin K, in non-human primate models. The data presented is primarily derived from studies conducted in ovariectomized cynomolgus monkeys, a well-established model for postmenopausal osteoporosis.
Introduction
This compound (AAE581) is a reversible, orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By inhibiting cathepsin K, this compound effectively reduces bone resorption.[3][4] This document outlines the experimental protocols for evaluating the efficacy of this compound in a monkey model of osteoporosis and presents the key quantitative findings from these studies.
Signaling Pathway of this compound
Cathepsin K is the primary protease responsible for the degradation of the organic bone matrix by osteoclasts.[1] this compound's mechanism of action is the specific inhibition of this enzymatic activity.
Experimental Protocols
The following protocols are based on a significant preclinical study evaluating the long-term efficacy of this compound in ovariectomized cynomolgus monkeys.[3]
Animal Model and Study Design
-
Species: Adult female cynomolgus monkeys (Macaca fascicularis).
-
Model: Ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham-ovariectomized group serves as a healthy control.
-
Acclimation: Animals should be acclimated to the housing conditions for a minimum of 30 days before the start of the study.
-
Housing: Single housing in stainless steel cages in a climate-controlled environment with a 12-hour light/dark cycle.
-
Diet: Fed a standard primate diet and provided with water ad libitum.
Dosing and Administration
-
Drug: this compound (AAE581).
-
Formulation: Administered as an oral gavage.
-
Dosage Groups:
-
Sham-operated + Vehicle (Group S)
-
Ovariectomized + Vehicle (Group O)
-
Ovariectomized + Low-dose this compound (3 mg/kg, Group L)
-
Ovariectomized + Medium-dose this compound (10 mg/kg, Group M)
-
Ovariectomized + High-dose this compound (50 mg/kg, later reduced to 30 mg/kg, Group H)
-
-
Frequency: Twice daily.
-
Duration: 18 months.
Efficacy Endpoints and Measurements
-
Bone Mineral Density (BMD):
-
Method: Dual-energy X-ray absorptiometry (DXA).
-
Sites: Lumbar spine and femur.
-
Frequency: At baseline and at 3 to 6-month intervals throughout the 18-month study.
-
-
Bone Histomorphometry:
-
Sample Collection: At the end of the 18-month treatment period, collect vertebrae and femur samples.
-
Bone Labeling: Administer fluorescent labels (e.g., calcein or tetracycline) at specific time points before tissue collection to measure dynamic parameters of bone formation.
-
Processing: Embed undecalcified bone samples in plastic, section, and stain for microscopic analysis.
-
Parameters: Measure indices of bone turnover, including bone formation rates (BFR) and mineralizing surface (MS/BS).
-
Biomarker Analysis
-
Sample Collection: Collect serum and urine samples at baseline and various time points during the study.
-
Biomarkers of Bone Resorption:
-
Serum C-terminal telopeptide of type I collagen (CTX-I)
-
Urine N-terminal telopeptide of type I collagen (NTX-I)
-
-
Biomarkers of Bone Formation:
-
Serum bone-specific alkaline phosphatase (BSAP)
-
Serum osteocalcin (OC)
-
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the 18-month in vivo study of this compound in ovariectomized monkeys.[3]
Table 1: Percent Change in Bone Mineral Density (BMD) from Baseline to 18 Months
| Treatment Group | Spine BMD Change (%) | Femur BMD Change (%) |
| Sham + Vehicle (S) | Gain | Gain |
| OVX + Vehicle (O) | Loss | Loss |
| OVX + 3 mg/kg this compound (L) | Intermediate Gain (Significant vs. O) | Significant Gain (Higher than S) |
| OVX + 10 mg/kg this compound (M) | Intermediate Gain (Significant vs. O) | Significant Gain (Higher than S) |
| OVX + 50/30 mg/kg this compound (H) | Intermediate Gain | Significant Gain (Higher than S) |
Note: "Intermediate Gain" for the spine indicates that the BMD gain was between that of the Sham and OVX + Vehicle groups. "Significant vs. O" denotes a statistically significant difference compared to the ovariectomized vehicle group.
Table 2: Effects of this compound on Bone Turnover Markers (Histomorphometry)
| Parameter | Vertebra | Femoral Neck | Mid-Femur |
| Bone Formation Rate (BFR) | |||
| OVX + Vehicle (O) vs. Sham (S) | Increased | Increased | Increased |
| This compound-treated vs. OVX + Vehicle (O) | Significantly Lower | Significantly Lower | - |
| Periosteal BFR (Ps.BFR) | |||
| This compound-treated vs. OVX + Vehicle (O) | - | Significantly Higher | Significantly Higher |
Note: this compound treatment significantly decreased most indices of bone turnover in the vertebra and femoral neck compared to the ovariectomized vehicle group. A notable and unexpected finding was the significant increase in periosteal bone formation rates.
Conclusion
In vivo studies in ovariectomized monkeys demonstrate that this compound effectively prevents ovariectomy-induced bone loss.[1][3] It achieves this by inhibiting bone turnover at most skeletal sites.[3] A unique characteristic of this compound, compared to other antiresorptive agents, is its stimulatory effect on periosteal bone formation.[3] These findings highlight the potential of this compound as a therapeutic agent for osteoporosis.
References
- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Measuring the Effects of Balicatib on Bone Turnover Markers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balicatib is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, this compound effectively reduces bone resorption, making it a subject of investigation for the treatment of osteoporosis and other bone loss disorders.[1][2] This document provides detailed application notes and protocols for measuring the effects of this compound on key bone turnover markers (BTMs), offering researchers a comprehensive guide to assessing its pharmacological activity.
Bone turnover is a dynamic process of bone resorption by osteoclasts and bone formation by osteoblasts. Biochemical markers of bone turnover are released into circulation during these processes and serve as valuable non-invasive tools for monitoring the skeletal response to therapeutic interventions. Key markers include:
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX-I): A peptide fragment released during the degradation of mature type I collagen by osteoclasts.
-
N-terminal telopeptide of type I collagen (NTX-I): Another peptide fragment derived from the degradation of type I collagen.
-
-
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (P1NP): A precursor peptide cleaved from procollagen during the synthesis of new type I collagen by osteoblasts.
-
Osteocalcin (OC): A non-collagenous protein secreted by osteoblasts that is involved in bone mineralization.
-
Clinical studies have demonstrated that this compound administration leads to a dose-dependent reduction in bone resorption markers.[2] For instance, in a study involving postmenopausal women, a 50 mg daily dose of this compound resulted in a 55% decrease in urinary NTX-I levels (normalized to creatinine) after one year of treatment.[2] While bone resorption is significantly inhibited, some studies have shown that bone formation markers, such as P1NP, remain largely unaffected, suggesting a potential uncoupling of bone resorption and formation.[2]
Data Presentation: Effects of this compound on Bone Turnover Markers
The following table summarizes the reported effects of this compound on key bone turnover markers from clinical and preclinical studies.
| Bone Turnover Marker | Species | This compound Dose | Treatment Duration | Change from Baseline (%) | Reference |
| Urinary NTX-I/Creatinine | Human (Postmenopausal Women) | 50 mg/day | 12 months | ↓ 55% | [2] |
| Serum CTX-I | Human (Postmenopausal Women) | 5 mg/day | 1 month | ↓ (dose-dependent) | [3] |
| 10 mg/day | ↓ (dose-dependent) | [3] | |||
| 25 mg/day | ↓ (dose-dependent) | [3] | |||
| 50 mg/day | ↓ (dose-dependent) | [3] | |||
| Serum P1NP | Human (Postmenopausal Women) | 50 mg/day | 12 months | Unaffected | [2] |
| Most histomorphometric indices of bone turnover | Ovariectomized Monkeys | 3, 10, 30 mg/kg (twice daily) | 18 months | Significantly lower than ovariectomized controls | [4] |
Note: Quantitative percentage changes for all markers across a full dose range are not consistently reported in publicly available literature. The provided data represents key findings from available studies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Cathepsin K signaling pathway in osteoclasts.
Caption: Experimental workflow for BTM assessment.
Experimental Protocols
The following are generalized protocols for the measurement of bone turnover markers using commercially available ELISA kits. It is imperative to consult the specific manufacturer's instructions for the exact kit being used.
Protocol for Serum C-terminal Telopeptide of Type I Collagen (CTX-I) Measurement by ELISA
a. Sample Collection and Preparation:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean polypropylene tube.
-
If not assayed immediately, aliquot the serum and store at -80°C. Avoid repeated freeze-thaw cycles.
b. Assay Procedure (Example Sandwich ELISA):
-
Bring all reagents and samples to room temperature before use.
-
Prepare all required reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Wash the plate as described in step 5.
-
Add 100 µL of HRP-conjugate to each well.
-
Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).
-
Wash the plate as described in step 5.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes at 37°C).
-
Add 50 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of CTX-I in the samples by plotting a standard curve.
Protocol for Urinary N-terminal Telopeptide of Type I Collagen (NTX-I) Measurement by ELISA
a. Sample Collection and Preparation:
-
Collect a second-morning void urine sample.
-
Centrifuge the urine at 2000 x g for 15 minutes to remove any particulate matter.
-
Transfer the supernatant to a clean tube.
-
If not assayed immediately, aliquot the urine and store at -80°C. Avoid repeated freeze-thaw cycles.
-
It is recommended to also measure urinary creatinine concentration to normalize the NTX-I values.
b. Assay Procedure (Example Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Prepare all necessary reagents as per the kit instructions.
-
Add 25 µL of standards, controls, and urine samples to the appropriate wells of the NTX-I antigen-coated microplate.
-
Add 100 µL of HRP-conjugated anti-NTX-I antibody to each well.
-
Cover the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature on a shaker).
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for the recommended duration (e.g., 30 minutes at room temperature).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Calculate the NTX-I concentration from the standard curve (note that in a competitive ELISA, the absorbance is inversely proportional to the analyte concentration).
-
Normalize the NTX-I concentration to the urinary creatinine concentration (nmol BCE/mmol creatinine).
Protocol for Serum Procollagen Type I N-terminal Propeptide (P1NP) Measurement by ELISA
a. Sample Collection and Preparation:
-
Follow the same procedure as for serum CTX-I collection (Protocol 1a).
b. Assay Procedure (Example Sandwich ELISA):
-
Follow a similar procedure to the serum CTX-I ELISA (Protocol 1b), using the specific reagents and incubation times provided in the P1NP ELISA kit manual. Key steps will include the addition of samples/standards, a biotinylated detection antibody, an HRP-conjugate, TMB substrate, and a stop solution, with appropriate washing steps in between.
Protocol for Serum Osteocalcin (OC) Measurement by ELISA
a. Sample Collection and Preparation:
-
Follow the same procedure as for serum CTX-I collection (Protocol 1a). It is crucial to handle samples gently and avoid repeated freeze-thaw cycles as osteocalcin is a relatively unstable molecule.
b. Assay Procedure (Example Sandwich ELISA):
-
Follow a similar procedure to the serum CTX-I ELISA (Protocol 1b), adhering to the specific instructions of the osteocalcin ELISA kit. This will involve sequential incubations with the sample, a detection antibody, and an enzyme conjugate, followed by a colorimetric reaction.
Conclusion
The measurement of bone turnover markers is a critical component in the preclinical and clinical development of anti-resorptive agents like this compound. The protocols and data presented in this document provide a framework for researchers to effectively assess the pharmacological impact of this compound on bone metabolism. Adherence to standardized and validated assay procedures is essential for obtaining reliable and reproducible results. The observed reduction in bone resorption markers, particularly CTX-I and NTX-I, with minimal impact on bone formation markers, underscores the unique mechanism of action of cathepsin K inhibitors and warrants further investigation into their therapeutic potential.
References
- 1. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [ma1.mdedge.com]
- 4. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histomorphometric Analysis of Bone Following Balicatib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histomorphometric analysis of bone following treatment with Balicatib, a potent and selective inhibitor of cathepsin K. The provided protocols and data are based on preclinical studies and established methodologies in the field of bone biology.
Introduction
This compound (AAE581) is a nitrile-based inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By inhibiting cathepsin K, this compound effectively reduces bone resorption.[1][2] Preclinical studies in ovariectomized (OVX) monkeys, an established model for postmenopausal osteoporosis, have demonstrated that this compound treatment leads to a reduction in bone turnover markers, an increase in bone mineral density (BMD), and a unique stimulation of periosteal bone formation.[1][3] Histomorphometry, the quantitative analysis of bone tissue sections, has been instrumental in elucidating these cellular and dynamic effects of this compound on bone.
Mechanism of Action: Cathepsin K Inhibition
Cathepsin K is the primary enzyme responsible for the breakdown of the organic bone matrix during bone resorption by osteoclasts. This compound, as a cathepsin K inhibitor, blocks this enzymatic activity, thereby reducing the degradation of bone collagen.[1][2] This leads to a decrease in bone resorption, which is a key therapeutic strategy in the management of osteoporosis.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative histomorphometric data from a key preclinical study of this compound in ovariectomized (OVX) cynomolgus monkeys. The study groups include sham-operated controls (Sham), ovariectomized controls (OVX), and OVX monkeys treated with low (3 mg/kg), medium (10 mg/kg), and high (50/30 mg/kg) doses of this compound twice daily for 18 months.[1]
Table 1: Cancellous Bone Histomorphometry of the Lumbar Vertebra (L4) [1]
| Parameter | Sham (n=20) | OVX (n=20) | This compound (Low Dose, n=15) | This compound (Medium Dose, n=15) | This compound (High Dose, n=15) |
| Bone Volume/Tissue Volume (BV/TV, %) | 18.2 ± 3.9 | 14.5 ± 3.8 | 16.9 ± 3.9 | 17.5 ± 3.8 | 16.8 ± 3.7 |
| Trabecular Thickness (Tb.Th, µm) | 135 ± 19 | 125 ± 19 | 132 ± 18 | 136 ± 17 | 133 ± 18 |
| Trabecular Number (Tb.N, /mm) | 1.35 ± 0.18 | 1.16 ± 0.20 | 1.28 ± 0.20 | 1.29 ± 0.19 | 1.26 ± 0.19 |
| Trabecular Separation (Tb.Sp, µm) | 609 ± 113 | 761 ± 166 | 664 ± 142 | 651 ± 129 | 678 ± 137 |
| Mineralizing Surface/Bone Surface (MS/BS, %) | 10.3 ± 6.1 | 24.3 ± 11.2 | 7.9 ± 5.6 | 5.5 ± 4.0 | 3.6 ± 2.9 |
| Mineral Apposition Rate (MAR, µm/day) | 0.58 ± 0.07 | 0.69 ± 0.08 | 0.59 ± 0.07 | 0.57 ± 0.06 | 0.55 ± 0.06 |
| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) | 0.025 ± 0.018 | 0.075 ± 0.041 | 0.021 ± 0.018 | 0.014 ± 0.011 | 0.009 ± 0.008 |
| Eroded Surface/Bone Surface (ES/BS, %) | 4.8 ± 1.9 | 8.1 ± 3.1 | 4.9 ± 2.0 | 4.5 ± 1.8 | 4.1 ± 1.7 |
| Osteoclast Surface/Bone Surface (Oc.S/BS, %) | 0.3 ± 0.2 | 0.8 ± 0.5 | 0.5 ± 0.4 | 0.4 ± 0.3 | 0.4 ± 0.3 |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. OVX.
Table 2: Cortical Bone Histomorphometry of the Femoral Midshaft [1]
| Parameter | Sham (n=20) | OVX (n=20) | This compound (Low Dose, n=15) | This compound (Medium Dose, n=15) | This compound (High Dose, n=15) |
| Cortical Area/Total Area (Ct.Ar/T.Ar, %) | 82.1 ± 4.5 | 78.9 ± 5.3 | 81.2 ± 4.8 | 81.7 ± 4.6 | 81.1 ± 4.7 |
| Cortical Thickness (Ct.Th, µm) | 1839 ± 235 | 1711 ± 254 | 1804 ± 243 | 1826 ± 238 | 1799 ± 241 |
| Periosteal MS/BS (%) | 1.8 ± 2.9 | 4.1 ± 5.2 | 10.1 ± 8.9 | 12.3 ± 9.8 | 13.5 ± 10.1 |
| Periosteal MAR (µm/day) | 0.89 ± 0.21 | 0.98 ± 0.23 | 1.05 ± 0.25 | 1.08 ± 0.26 | 1.10 ± 0.27 |
| Periosteal BFR/BS (µm³/µm²/day) | 0.008 ± 0.014 | 0.021 ± 0.029 | 0.054 ± 0.051 | 0.068 ± 0.059 | 0.076 ± 0.063 |
| Endocortical MS/BS (%) | 12.1 ± 8.9 | 28.9 ± 14.5 | 10.8 ± 8.7 | 8.9 ± 7.6 | 7.5 ± 6.9 |
| Endocortical MAR (µm/day) | 0.65 ± 0.09 | 0.78 ± 0.11 | 0.68 ± 0.10 | 0.66 ± 0.09 | 0.64 ± 0.09 |
| Endocortical BFR/BS (µm³/µm²/day) | 0.034 ± 0.027 | 0.098 ± 0.058 | 0.032 ± 0.028 | 0.026 ± 0.023 | 0.021 ± 0.020 |
| Intracortical MS/BS (%) | 2.5 ± 1.8 | 6.8 ± 3.9 | 2.9 ± 2.1 | 2.3 ± 1.8 | 1.9 ± 1.6 |
| Intracortical MAR (µm/day) | 0.59 ± 0.08 | 0.67 ± 0.09 | 0.61 ± 0.08 | 0.59 ± 0.08 | 0.58 ± 0.08 |
| Intracortical BFR/BS (µm³/µm²/day) | 0.007 ± 0.005 | 0.021 ± 0.013 | 0.008 ± 0.006 | 0.006 ± 0.005 | 0.005 ± 0.004 |
*Data are presented as mean ± standard deviation. *p < 0.05 vs. OVX.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the histomorphometric analysis of bone after this compound treatment, based on standard practices for non-human primate studies.
Animal Model and Treatment
-
Animal Model: Adult female cynomolgus monkeys (Macaca fascicularis) are a suitable model for postmenopausal osteoporosis. Ovariectomy (OVX) is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.[1]
-
Treatment: this compound is administered orally, typically twice daily, at various dose levels (e.g., 3, 10, and 50/30 mg/kg). A vehicle-treated OVX group serves as the disease control. Treatment duration is typically long-term, for instance, 18 months, to assess chronic effects on bone remodeling.[1]
Bone Labeling for Dynamic Histomorphometry
To measure the rate of bone formation, fluorescent labels are administered at specific time points before tissue collection.
-
Fluorochrome Labels: Calcein green (e.g., 10 mg/kg) and tetracycline (e.g., 20 mg/kg) are commonly used.
-
Administration: The labels are administered intravenously or intraperitoneally. A typical labeling schedule involves giving the first label (e.g., calcein) 14 days before necropsy and the second label (e.g., tetracycline) 4 days before necropsy. This allows for the visualization of two distinct fluorescent lines at sites of active bone formation.
Bone Sample Collection and Preparation
-
Sample Collection: At the end of the study, animals are euthanized, and bone samples are collected. Key sites for analysis include the lumbar vertebrae (e.g., L4) and the femur (midshaft and neck).[1]
-
Fixation: Bone samples are fixed in 70% ethanol to preserve cellular components and the integrity of the fluorochrome labels. Formalin fixation is generally avoided as it can interfere with fluorescence.
-
Embedding: The fixed bone samples are dehydrated in a graded series of ethanol and then embedded in a hard plastic resin, such as methyl methacrylate. This is crucial for obtaining high-quality sections of undecalcified bone.
Bone Sectioning and Staining
-
Sectioning: A heavy-duty microtome equipped with a tungsten carbide knife is used to cut thin sections (typically 5-10 µm) of the plastic-embedded bone.
-
Staining:
-
For Static Histomorphometry: Sections are stained with Goldner's trichrome or von Kossa with a counterstain. These stains differentiate between mineralized bone, osteoid (unmineralized bone matrix), and cellular components (osteoblasts, osteoclasts).
-
For Dynamic Histomorphometry: Unstained sections are used for fluorescence microscopy to visualize the incorporated fluorochrome labels.
-
Histomorphometric Analysis
A specialized image analysis system is used to quantify various structural and dynamic parameters of bone.
-
Static Parameters:
-
Bone Volume/Tissue Volume (BV/TV): A measure of the amount of bone within a given area.
-
Trabecular Thickness (Tb.Th), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp): Parameters describing the architecture of cancellous bone.
-
Cortical Thickness (Ct.Th) and Cortical Area (Ct.Ar): Measures of the dimensions of cortical bone.
-
Osteoid Surface/Bone Surface (OS/BS) and Osteoid Volume/Bone Volume (OV/BV): Indicators of bone formation.
-
Eroded Surface/Bone Surface (ES/BS) and Osteoclast Surface/Bone Surface (Oc.S/BS): Indicators of bone resorption.
-
-
Dynamic Parameters:
-
Mineralizing Surface/Bone Surface (MS/BS): The percentage of bone surface that is actively mineralizing.
-
Mineral Apposition Rate (MAR): The rate at which new mineral is deposited on the bone surface, calculated from the distance between the two fluorochrome labels.
-
Bone Formation Rate (BFR): The volume of new bone formed per unit of bone surface per unit of time (BFR/BS = MAR x MS/BS).
-
Conclusion
Histomorphometric analysis is a powerful tool for evaluating the effects of novel osteoporosis treatments like this compound at the tissue and cellular level. The data from preclinical studies in ovariectomized monkeys demonstrate that this compound effectively reduces bone resorption in both cancellous and cortical bone. Uniquely, it also stimulates periosteal bone formation, an effect not typically observed with other antiresorptive agents. These detailed protocols and the summarized quantitative data provide a valuable resource for researchers and scientists in the field of bone biology and drug development, aiding in the design and interpretation of future studies on cathepsin K inhibitors and other novel bone-active compounds.
References
Application Notes and Protocols for Assessing Balicatib's Inhibition of Cathepsin K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory activity of Balicatib, a potent and selective inhibitor of cathepsin K. The following sections offer comprehensive methodologies for in vitro enzymatic assays, cell-based functional assays, and in vivo assessments, along with data presentation and visualization of relevant biological pathways.
Introduction to this compound and Cathepsin K
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[1] Its significant involvement in bone resorption has made it a key therapeutic target for metabolic bone diseases such as osteoporosis.[2]
This compound (AAE581) is a potent, orally active, and selective inhibitor of cathepsin K.[3] It has been investigated for the treatment of osteoporosis and knee osteoarthritis.[4] A notable characteristic of this compound is its basic nature, which leads to its accumulation in the acidic environment of lysosomes, a property known as lysosomotropism.[5][6] This phenomenon can enhance its potency in cellular environments.[5]
These protocols are designed to enable researchers to effectively evaluate the inhibitory profile of this compound against cathepsin K.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data on this compound's inhibitory potency against various cathepsins and its effects on bone resorption markers.
Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin Isoform | IC50 (nM) | Selectivity vs. Cathepsin K |
| Cathepsin K | 22[3] | - |
| Cathepsin B | 61[3] | ~2.8-fold |
| Cathepsin L | 48[3] | ~2.2-fold |
| Cathepsin S | 2900[3] | ~132-fold |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in a cell-free enzymatic assay.
Table 2: Preclinical and Clinical Effects of this compound on Bone Resorption Markers
| Study Type | Model | Dose | Biomarker | % Reduction | Reference |
| Phase II Clinical Trial | Postmenopausal Women | 50 mg/day | Serum CTX | 61% | [7] |
| Phase II Clinical Trial | Postmenopausal Women | 50 mg/day | Urinary NTX | 55% | [7] |
| Preclinical | Ovariectomized Monkeys | 3, 10, 30 mg/kg (twice daily) | Bone Turnover | Significantly Decreased | [8] |
CTX: C-terminal cross-linking telopeptide of type I collagen; NTX: N-terminal cross-linking telopeptide of type I collagen. Both are markers of bone resorption.
Experimental Protocols
In Vitro Fluorometric Assay for Cathepsin K Inhibition
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified human cathepsin K using a fluorogenic substrate. This assay is based on the cleavage of a synthetic peptide substrate by cathepsin K, which releases a fluorescent molecule. The reduction in fluorescence in the presence of this compound is proportional to its inhibitory activity. Commercially available kits from suppliers like Abcam or BPS Bioscience provide the necessary reagents and a standardized procedure.[9][10]
Materials:
-
Purified human Cathepsin K
-
Cathepsin K Reaction Buffer (e.g., containing sodium acetate, EDTA, and DTT)[10]
-
Fluorogenic Cathepsin K Substrate (e.g., Ac-LR-AFC)[3]
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., E-64)[10]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)[9]
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Warm the reaction buffer to room temperature before use.[9]
-
Enzyme Preparation: Dilute the purified Cathepsin K to the desired concentration in pre-warmed reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Blank wells: Add reaction buffer only.
-
Enzyme Control wells: Add the diluted Cathepsin K solution and reaction buffer (with DMSO at the same concentration as the inhibitor wells).
-
Inhibitor wells: Add the diluted Cathepsin K solution and the corresponding this compound dilutions.
-
Positive Control wells: Add the diluted Cathepsin K solution and a known Cathepsin K inhibitor.
-
-
Pre-incubation: Add 50 µL of the diluted enzyme solution to the appropriate wells, followed by 10 µL of the diluted this compound or control solutions. Mix gently and pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add 40 µL of the Cathepsin K substrate solution to all wells to initiate the reaction.[9]
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for Cathepsin K Activity in Osteoclasts
This protocol describes a method to assess the inhibitory effect of this compound on cathepsin K activity within cultured osteoclasts. This assay utilizes a cell-permeable fluorogenic substrate that becomes fluorescent upon cleavage by active intracellular cathepsin K.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Cell culture medium (e.g., α-MEM with FBS)
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) for osteoclast differentiation
-
Cell-permeable fluorogenic Cathepsin K substrate (e.g., Magic Red® Cathepsin K Assay Kit)[11]
-
This compound (dissolved in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Osteoclast Differentiation:
-
Plate osteoclast precursor cells in a 96-well imaging plate.
-
Differentiate the cells into mature, multinucleated osteoclasts by treating them with RANKL and M-CSF for 4-6 days. Confirm differentiation by observing cell morphology and/or performing a TRAP (tartrate-resistant acid phosphatase) stain.[12]
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Treat the mature osteoclasts with the this compound solutions for a predetermined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Staining:
-
Prepare the cell-permeable fluorogenic cathepsin K substrate according to the manufacturer's protocol.
-
Add the substrate solution to each well and incubate for the recommended time (e.g., 1-2 hours) at 37°C, protected from light.[3]
-
If desired, add a nuclear counterstain like Hoechst 33342 during the final 10-15 minutes of incubation.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the cathepsin K substrate (e.g., Ex/Em ~592/628 nm for Magic Red®) and the nuclear stain.[11]
-
Quantify the fluorescence intensity of the cathepsin K substrate per cell or per well.
-
Normalize the fluorescence intensity to the number of cells (determined by nuclear count).
-
Calculate the percent inhibition of intracellular cathepsin K activity for each this compound concentration compared to the vehicle control.
-
In Vivo Assessment in an Ovariectomized (OVX) Animal Model
This protocol provides a general framework for evaluating the efficacy of this compound in preventing bone loss in an ovariectomized (OVX) rodent or non-human primate model, which mimics postmenopausal osteoporosis.[8]
Materials:
-
Female animals (e.g., rats, mice, or cynomolgus monkeys)
-
This compound formulation for oral gavage
-
Anesthetic agents
-
Micro-CT scanner or DEXA for bone mineral density (BMD) measurement
-
ELISA kits for bone turnover markers (e.g., serum CTX and P1NP)
Procedure:
-
Animal Model:
-
Perform bilateral ovariectomy (OVX) on one group of animals to induce estrogen deficiency and subsequent bone loss. A sham surgery is performed on a control group.
-
Allow a recovery period after surgery.
-
-
Treatment:
-
Divide the OVX animals into a vehicle control group and several this compound treatment groups receiving different doses.
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 12-18 months for monkeys).[8]
-
-
Bone Mineral Density (BMD) Measurement:
-
Measure BMD at baseline and at regular intervals throughout the study using micro-CT or DEXA at relevant skeletal sites (e.g., lumbar spine, femur).
-
-
Biochemical Marker Analysis:
-
Collect blood samples at baseline and at various time points.
-
Analyze serum levels of bone resorption markers (e.g., CTX) and bone formation markers (e.g., P1NP) using ELISA kits.
-
-
Histomorphometry (Optional):
-
At the end of the study, collect bone samples (e.g., tibia, vertebrae) for histomorphometric analysis to evaluate bone structure and cellular activity.
-
-
Data Analysis:
-
Compare the changes in BMD and bone turnover markers between the sham, OVX-vehicle, and this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the treatment effects.
-
Visualizations
Cathepsin K Signaling Pathway in Osteoclasts
Caption: RANKL/RANK signaling pathway leading to Cathepsin K-mediated bone resorption.
Experimental Workflow for In Vitro Cathepsin K Inhibition Assay
Caption: Workflow for determining this compound's IC50 against Cathepsin K.
Mechanism of this compound's Lysosomotropic Action
Caption: Lysosomotropic accumulation of this compound in acidic lysosomes.
References
- 1. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Lysosomotropism of basic cathepsin K inhibitors contributes to increased cellular potencies against off-target cathepsins and reduced functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resorptive apparatus of osteoclasts supports lysosomotropism and increases potency of basic versus non-basic inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding Balicatib-Induced Morphea-Like Skin Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating morphea-like skin reactions induced by balicatib, a cathepsin K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of morphea-like skin reactions in patients treated with this compound?
A1: In a multicenter clinical trial for osteoporosis, nine out of 709 patients (approximately 1.3%) treated with this compound developed morphea-like skin changes. These events were noted to be dose-dependent, with no occurrences in the placebo or lowest-dose this compound groups.[1][2][3] Upon discontinuation of this compound, the skin lesions completely resolved in eight of the nine patients and partially in one.[1][2][3]
Q2: What is the proposed mechanism behind this compound-induced morphea-like reactions?
A2: The leading hypothesis is that inhibition of cathepsin K by this compound impairs the degradation of extracellular matrix (ECM) proteins, particularly collagen, by dermal fibroblasts.[1][3] Cathepsin K is expressed in dermal fibroblasts and plays a role in ECM homeostasis.[1] Its inhibition can lead to an accumulation of collagen, resulting in the fibrotic skin hardening characteristic of morphea.[1] Some evidence also suggests that inhibition of cathepsin K may lead to an accumulation of Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine, further driving the fibrotic process.
Q3: What are the key histological features observed in this compound-induced morphea-like lesions?
A3: Biopsies of the affected skin in patients treated with this compound showed characteristics consistent with morphea. These include dermal sclerosis (thickening and hardening of the dermis), homogenization of collagen bundles, a perivascular inflammatory infiltrate composed of lymphocytes and plasma cells, and potential loss of skin appendages.[4][5][6]
Q4: Are morphea-like reactions a class effect of cathepsin K inhibitors?
A4: The development of morphea-like skin changes with this compound has raised concerns that this may be a class effect of cathepsin K inhibitors.[1] The underlying mechanism, related to the fundamental role of cathepsin K in collagen turnover, suggests that other inhibitors of this enzyme could potentially elicit similar adverse effects.[1] Therefore, careful monitoring for cutaneous fibrotic events is recommended in the clinical development of any cathepsin K inhibitor.[1]
Troubleshooting Guides
Problem: Difficulty replicating morphea-like phenotype in an in vitro model.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing a fibrotic response in your specific dermal fibroblast cell line. While specific in vitro dose-response data for this compound is not readily available in the literature, starting with a range informed by its IC50 for cathepsin K and clinical observations is recommended. |
| Insufficient TGF-β Stimulation | Co-stimulation with a low dose of TGF-β1 can enhance the pro-fibrotic effects of this compound by providing a baseline activation of the fibrotic signaling cascade. |
| Inappropriate Cell Culture Conditions | Ensure dermal fibroblasts are cultured in an environment that supports ECM production. Consider using serum-free or low-serum media during the experiment to minimize confounding factors. |
| Short Experimental Duration | Fibrotic changes, such as collagen deposition, can take time to develop. Extend the incubation period with this compound (e.g., 48-72 hours or longer) and assess fibrotic markers at multiple time points. |
Problem: High variability in the bleomycin-induced skin fibrosis animal model.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Bleomycin Administration | Ensure consistent subcutaneous injection technique, including depth and volume. Rotate injection sites to minimize localized necrosis. Consider using osmotic pumps for continuous and consistent delivery of bleomycin. |
| Genetic Background of Mice | Different mouse strains can exhibit varying susceptibility to bleomycin-induced fibrosis. Use a well-characterized and consistent mouse strain (e.g., C57BL/6) for all experiments. |
| Subjective Histological Assessment | Implement a standardized, semi-quantitative scoring system for histological analysis to ensure consistent and unbiased evaluation of fibrosis. (See Experimental Protocol section for an example). |
| Timing of Analysis | The fibrotic response to bleomycin is time-dependent. Harvest tissue at consistent and predefined time points post-bleomycin administration to ensure comparability between experimental groups. |
Data Presentation
Table 1: Clinical Trial Data on this compound-Induced Morphea-Like Reactions
| Parameter | Value | Reference |
| Total Patients Treated with this compound | 709 | [1][2][3] |
| Number of Patients with Morphea-Like Reactions | 9 | [1][2][3] |
| Incidence Rate | ~1.3% | [1][2][3] |
| Dose Relationship | Dose-dependent (no events in placebo or lowest dose) | [1][2][3] |
| Resolution upon Discontinuation | Complete in 8/9 patients, partial in 1/9 | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Induction of a Fibrotic Phenotype in Human Dermal Fibroblasts
This protocol outlines the induction of a pro-fibrotic phenotype in human dermal fibroblasts using this compound, with or without TGF-β1 co-stimulation.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Serum-free DMEM
-
This compound (dissolved in DMSO)
-
Recombinant human TGF-β1 (dissolved in sterile 4 mM HCl containing 1 mg/mL BSA)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, Sircol Collagen Assay kit)
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates at a density that allows them to reach 80-90% confluency at the time of treatment. Culture in DMEM with 10% FBS.
-
Serum Starvation: Once cells reach the desired confluency, wash with PBS and replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Prepare treatment media in serum-free DMEM containing the desired concentrations of this compound and/or TGF-β1 (a common starting concentration for TGF-β1 is 5-10 ng/mL). Include appropriate vehicle controls (DMSO for this compound, sterile HCl/BSA for TGF-β1).
-
Incubation: Replace the serum-free medium with the treatment media and incubate for 24-72 hours.
-
Harvesting and Analysis:
-
For Gene Expression Analysis (e.g., COL1A1, ACTA2): Wash cells with PBS, lyse the cells, and extract RNA for qRT-PCR.
-
For Protein Analysis (e.g., Collagen, α-SMA): Wash cells with PBS, lyse the cells in RIPA buffer, and perform Western blotting or use a Sircol Collagen Assay on the cell lysate and/or conditioned media.
-
Protocol 2: Bleomycin-Induced Skin Fibrosis in Mice
This protocol describes the induction of skin fibrosis in mice using subcutaneous bleomycin injections, a model that mimics aspects of morphea.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate (dissolved in sterile saline)
-
Sterile saline
-
Insulin syringes with 27G needles
-
Electric shaver
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Formalin and paraffin for histology
Procedure:
-
Acclimatization and Hair Removal: Acclimatize mice for at least one week. One day before the first injection, anesthetize the mice and shave a 2x2 cm area on the upper back.
-
Bleomycin Injections:
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution) into the shaved area for 2-4 weeks.
-
The control group receives daily subcutaneous injections of sterile saline.
-
Rotate the injection site within the shaved area to minimize skin necrosis.[7]
-
-
Monitoring: Monitor the mice daily for signs of distress, and record body weights weekly.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice. Excise the treated skin from the back.
-
Sample Processing:
-
For Histology: Fix a portion of the skin in 10% neutral buffered formalin, process, and embed in paraffin.
-
For Biochemical Analysis: Snap-freeze a portion of the skin in liquid nitrogen and store at -80°C for subsequent analysis of collagen content (e.g., hydroxyproline assay) or gene/protein expression.
-
Protocol 3: Quantitative Histological Analysis of Skin Fibrosis
This protocol provides a method for quantifying the degree of fibrosis in skin sections from the bleomycin-induced mouse model.
Materials:
-
Paraffin-embedded skin sections (5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain or Picrosirius Red stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Staining:
-
Stain sections with H&E to assess dermal thickness and inflammatory infiltrate.
-
Stain sections with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (collagen stains blue with Masson's Trichrome and red with Picrosirius Red).
-
-
Image Acquisition: Capture images of the stained sections at a consistent magnification (e.g., 100x).
-
Quantitative Analysis (using ImageJ):
-
Dermal Thickness: Measure the distance from the epidermal-dermal junction to the dermal-subcutaneous fat junction at multiple points along the section and calculate the average.[8]
-
Collagen Area Fraction:
-
Open the Masson's Trichrome or Picrosirius Red stained image.
-
Use the color deconvolution tool to separate the stain colors.
-
Select the channel corresponding to the collagen stain (blue for Trichrome, red for Picrosirius).
-
Convert the image to grayscale and apply a threshold to create a binary image where the collagen is highlighted.
-
Measure the area of the highlighted collagen and the total dermal area.
-
Calculate the collagen area fraction as (Collagen Area / Total Dermal Area) * 100.
-
-
-
Semi-Quantitative Scoring: In addition to quantitative measurements, a scoring system can be applied to evaluate various histological features of morphea.
Table 2: Semi-Quantitative Histological Scoring System for Skin Fibrosis
| Feature | Score | Description |
| Dermal Sclerosis | 0 | Normal dermal thickness and collagen architecture |
| 1 | Mild thickening of collagen bundles | |
| 2 | Moderate, widespread thickening and homogenization of collagen | |
| 3 | Severe, diffuse sclerosis with loss of inter-bundle spaces | |
| Inflammatory Infiltrate | 0 | Absent or very sparse perivascular infiltrate |
| 1 | Mild perivascular infiltrate | |
| 2 | Moderate, multifocal perivascular and interstitial infiltrate | |
| 3 | Dense, diffuse inflammatory infiltrate | |
| Loss of Adnexal Structures | 0 | Normal density of hair follicles and glands |
| 1 | Mild reduction in adnexal structures | |
| 2 | Moderate reduction in adnexal structures | |
| 3 | Severe or complete loss of adnexal structures |
Visualizations
Caption: Proposed signaling pathway for this compound-induced morphea-like reactions.
Caption: Experimental workflows for studying this compound-induced fibrosis.
Caption: Logical troubleshooting guide for experimental issues.
References
- 1. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound [biblio.ugent.be]
- 4. cme.lww.com [cme.lww.com]
- 5. Histopathologic Spectrum of Morphea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histopathologic spectrum of morphea: a single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. The compound LG283 inhibits bleomycin-induced skin fibrosis via antagonizing TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Balicatib on Cathepsin B and L
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the off-target effects of Balicatib, a potent Cathepsin K inhibitor, on Cathepsin B and Cathepsin L.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as AAE581) is a potent, orally active, and selective inhibitor of Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in bone resorption.[1][2] It was developed for the treatment of osteoporosis.[1][3][4]
Q2: What are the known off-target effects of this compound on Cathepsin B and L?
While designed to be selective for Cathepsin K, this compound exhibits inhibitory activity against other cathepsins, notably Cathepsin B and Cathepsin L.[1][5] This off-target activity is more pronounced in cell-based assays compared to purified enzyme assays due to the drug's chemical properties.[6]
Q3: Why is there a discrepancy in this compound's off-target activity between enzyme and cell-based assays?
This compound is a basic and lipophilic compound, which leads to its accumulation in lysosomes, a phenomenon known as lysosomotropism.[6][7][8][9] Since cathepsins B and L are abundant in lysosomes, this localized high concentration of this compound results in greater off-target inhibition within the cellular environment than would be predicted from its activity against purified enzymes.[6][8][9]
Q4: What were the clinical implications of this compound's off-target effects?
Phase II clinical trials for this compound were terminated due to adverse dermatological effects, including morphea-like skin changes.[10] These skin reactions are thought to be a consequence of the off-target inhibition of cathepsins B, L, and S, which are expressed in skin fibroblasts and are important for the homeostasis of the dermal extracellular matrix.[9][10]
Q5: How does the selectivity of this compound compare to other Cathepsin K inhibitors?
Other Cathepsin K inhibitors, such as Odanacatib, were developed with a focus on higher selectivity to minimize off-target effects.[9] For instance, Odanacatib showed increased selectivity against Cathepsins B, L, and S compared to this compound.[9] The basicity of inhibitors like this compound has been identified as a key factor in their increased off-target activities in vivo.[8]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target, Cathepsin K, and its off-target activity against Cathepsin B and Cathepsin L, as measured by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Target Enzyme | Inhibitor | IC50 (nM) | Species | Notes |
| Cathepsin K | This compound | 22[1] | - | Primary Target |
| Cathepsin K | This compound | 1.4[5] | Human | Primary Target |
| Cathepsin B | This compound | 61[1] | - | Off-Target |
| Cathepsin L | This compound | 48[1] | - | Off-Target |
| Cathepsin S | This compound | 2900[1] | - | Off-Target |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Cathepsins
This protocol outlines a general procedure for determining the IC50 values of this compound against purified Cathepsin K, B, and L.
Materials:
-
Purified recombinant human Cathepsin K, B, and L
-
Fluorogenic peptide substrates for each cathepsin (e.g., Z-FR-AMC for Cathepsin B and L, Z-LR-AMC for Cathepsin K)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In the microplate, add the diluted this compound or vehicle control.
-
Add the purified cathepsin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for AMC, e.g., 360/460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Cathepsin Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on intracellular cathepsin activity.
Materials:
-
A suitable cell line expressing the target cathepsins (e.g., human fibroblasts)
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
A cell-permeable fluorogenic cathepsin substrate (e.g., a self-quenched, cell-permeable substrate that becomes fluorescent upon cleavage by cathepsins)
-
Lysis buffer
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
Wash the cells and add the cell-permeable fluorogenic substrate. Incubate for a time sufficient for substrate uptake and cleavage (e.g., 2 hours).
-
Measure the intracellular fluorescence using a plate reader or by harvesting the cells for flow cytometry.
-
Alternatively, after incubation with the substrate, lyse the cells and measure the fluorescence of the lysate.
-
Normalize the fluorescence signal to cell viability (e.g., using a concurrent MTT or other viability assay).
-
Plot the normalized fluorescence as a function of this compound concentration to determine the cellular IC50.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent incubation times, temperature fluctuations, or pipetting errors.
-
Solution: Standardize all incubation times and temperatures. Use calibrated pipettes and ensure proper mixing of reagents. Run replicates for each concentration.
Issue 2: No significant inhibition observed at expected concentrations in cell-based assays.
-
Possible Cause: Poor cell permeability of the inhibitor or substrate. Insufficient incubation time for the inhibitor to take effect.
-
Solution: Verify the cell permeability of your compounds. Increase the pre-incubation time with this compound. Ensure the substrate is effectively entering the cells and reaching the lysosomes.
Issue 3: Discrepancy between enzymatic and cell-based assay results.
-
Possible Cause: Lysosomotropic effects of the compound, as is the case with this compound.
-
Solution: This is an expected outcome for lysosomotropic compounds. To confirm this, you can co-incubate the cells with an agent that disrupts the lysosomal pH gradient, such as ammonium chloride (NH4Cl).[6] This should reduce the accumulation of this compound in the lysosomes and result in an IC50 value closer to that observed in the enzymatic assay.
Visualizations
Caption: Workflow for assessing this compound's inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cathepsin | Tocris Bioscience [tocris.com]
- 6. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Balicatib Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with balicatib in aqueous solutions.
Troubleshooting Guide
Researchers often face difficulties in dissolving this compound, a potent and selective cathepsin K inhibitor, in aqueous media for in vitro and in vivo experiments. This guide provides systematic approaches to overcome these solubility issues.
Initial Solubility Assessment
This compound is practically insoluble in water.[1] For initial experiments, the use of organic solvents is necessary to create stock solutions.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 41.15 mg/mL (100 mM) | |
| Dimethylformamide (DMF) | 25 mg/mL | |
| Ethanol | 3 mg/mL | [1] |
Note: The solubility in DMSO may vary, with some sources reporting up to 82 mg/mL.[2] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and water absorption can reduce the solubility of this compound.[1][2]
Strategies for Preparing Aqueous Solutions
Direct dissolution of this compound in aqueous buffers is not feasible. The following methods can be employed to prepare this compound solutions for experimental use.
A common and effective method is to first dissolve this compound in a water-miscible organic solvent and then dilute it into the aqueous medium.
Experimental Protocol: Co-Solvent Formulation for In Vivo Studies [3]
This protocol yields a clear solution of ≥ 3.75 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
This compound is a basic compound, which suggests that its solubility in aqueous solutions will be pH-dependent.[4] Generally, the solubility of basic compounds increases in acidic conditions due to the formation of more soluble salt forms.
General Guidance for pH Adjustment:
-
Start by preparing a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Gradually add the stock solution to an acidic buffer (e.g., citrate buffer, pH 3-6) while vortexing.
-
Visually inspect for any precipitation. The optimal pH will be the lowest pH at which the compound remains in solution at the desired concentration without causing degradation.
-
Caution: The stability of this compound at low pH should be empirically determined, as highly acidic conditions can sometimes lead to degradation of the compound.
Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.[3]
Experimental Protocol: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD) [3]
This protocol yields a clear solution of ≥ 3.75 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Advanced Solubilization Techniques
For more challenging applications, such as high-concentration formulations, advanced techniques like solid dispersions and nanosuspensions can be explored.
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.
Experimental Protocol: Solid Dispersion using the Solvent Evaporation Method
-
Select a suitable carrier, such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol).
-
The solvent is then evaporated under vacuum, leaving a solid dispersion of the drug in the carrier.
-
The resulting solid can be crushed, sieved, and then reconstituted in an aqueous medium.
Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The small particle size leads to an increased surface area and, consequently, a higher dissolution rate.
Experimental Protocol: Nanosuspension by Antisolvent Precipitation-Ultrasonication [5][6]
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare the drug solution.
-
Prepare an aqueous solution containing a stabilizer, such as Tween 80 or Poloxamer 188.
-
Inject the drug solution into the aqueous stabilizer solution under high-speed stirring.
-
Immediately subject the resulting suspension to probe ultrasonication to reduce the particle size to the nanometer range.
-
The nanosuspension can then be used directly or further processed (e.g., lyophilized) to create a solid dosage form.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound solubility issues and the workflow for preparing a nanosuspension.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for preparing a this compound nanosuspension.
Cathepsin K Signaling Pathway
This compound is a selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a crucial role in bone resorption.[7][8] The expression of cathepsin K is regulated by the RANKL signaling pathway.
Caption: RANKL signaling pathway leading to Cathepsin K expression.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in PBS. What should I do?
A1: This is a common issue due to the poor aqueous solubility of this compound. You can try the following:
-
Use a co-solvent system: Instead of diluting directly into PBS, use a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 as described in the troubleshooting guide.
-
Lower the pH: If your experimental conditions permit, try diluting your stock into a buffer with a slightly acidic pH (e.g., pH 6.0).
-
Use a complexing agent: Formulations containing SBE-β-CD can significantly improve the aqueous solubility of this compound.
-
Decrease the final concentration: If possible, lowering the final concentration of this compound in your aqueous solution may prevent precipitation.
Q2: Can I heat my this compound solution to get it to dissolve?
A2: Gentle heating can be used to aid dissolution, especially when preparing co-solvent formulations.[3] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. The thermal stability of this compound in your specific solvent system should be considered.
Q3: What is the best way to store this compound stock solutions?
A3: this compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C for long-term stability.[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and affect the compound's activity.
Q4: Is it necessary to use fresh DMSO for preparing this compound stock solutions?
A4: Yes, it is highly recommended to use fresh, anhydrous DMSO.[1][2] DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.
Q5: Are there any alternative solvents to DMSO for preparing a high-concentration stock solution?
A5: While DMSO is the most common solvent for achieving high concentrations of this compound, DMF can also be used, although the reported solubility is lower than in DMSO.[9] For any alternative solvent, it is crucial to perform a small-scale solubility test to ensure it is suitable for your desired concentration.
References
- 1. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. mdpi.com [mdpi.com]
- 7. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
Balicatib Development Halts: A Technical Overview of the Discontinuation
The development of Balicatib, a potent and selective inhibitor of Cathepsin K, was discontinued during Phase II clinical trials due to the emergence of dose-dependent, morphea-like skin reactions in patients. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors leading to the termination of the this compound program, including summaries of clinical trial data, detailed experimental protocols, and troubleshooting guidance for related research.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's development?
A1: The primary reason for halting the development of this compound was the observation of morphea-like skin reactions, characterized by skin hardening, in patients receiving the drug.[1][2] These adverse events were found to be dose-dependent, with a higher incidence at greater dosages.[1][2]
Q2: At what stage of clinical development was this compound discontinued?
A2: this compound's development was terminated during Phase II clinical trials.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts. Cathepsin K plays a crucial role in the degradation of bone matrix proteins, including type I collagen. By inhibiting Cathepsin K, this compound was designed to reduce bone resorption, thereby increasing bone mineral density and treating conditions like osteoporosis.
Q4: Were there any positive efficacy signals observed during the clinical trials?
A4: Yes, clinical trials demonstrated that this compound led to a dose-dependent increase in bone mineral density (BMD) at the lumbar spine and total hip.[3] It also showed a significant reduction in bone resorption markers.[3]
Q5: Did the morphea-like skin reactions resolve after stopping the treatment?
A5: Yes, in the majority of affected patients, the morphea-like skin changes resolved completely after the discontinuation of this compound.[1][4]
Troubleshooting Guide for Cathepsin K Inhibitor Research
Researchers working with Cathepsin K inhibitors may encounter challenges similar to those faced during the development of this compound. This guide offers potential troubleshooting strategies.
| Issue | Potential Cause | Troubleshooting/Monitoring Strategy |
| Unexpected off-target effects in cellular assays (e.g., changes in fibroblast morphology or extracellular matrix deposition) | Lack of inhibitor selectivity, lysosomotropic properties of the compound leading to off-target inhibition of other cathepsins (e.g., B, L, S) in acidic intracellular compartments. | - Conduct comprehensive selectivity profiling against a panel of related proteases. - Evaluate the lysosomotropic potential of the inhibitor. - Monitor for changes in cell morphology and extracellular matrix protein expression in relevant cell types (e.g., dermal fibroblasts). |
| Inconsistent results in in vitro bone resorption assays | Variability in osteoclast differentiation and activity, issues with the substrate, or inhibitor stability. | - Standardize osteoclast differentiation protocols and validate cell activity. - Ensure the quality and consistency of the bone substrate (e.g., dentin slices, bone fragments). - Assess the stability of the inhibitor in the assay medium over the experimental duration. |
| Difficulty in translating in vitro potency to in vivo efficacy | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance), or species-specific differences in Cathepsin K expression and function. | - Conduct thorough pharmacokinetic studies to optimize dosing regimens. - Select appropriate animal models with Cathepsin K expression and bone metabolism relevant to humans. |
| Observing skin-related adverse events in animal models | Potential for on-target effects of Cathepsin K inhibition in the skin, as Cathepsin K is also expressed in dermal fibroblasts and implicated in extracellular matrix degradation. | - Implement careful dermatological monitoring in preclinical studies, including regular skin examinations and histopathological analysis of skin samples. - Investigate the expression and activity of Cathepsin K and other cathepsins in the skin of the animal model. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the this compound Phase II clinical trial (NCT00170911).
Table 1: Change in Bone Mineral Density (BMD) after 12 Months
| Treatment Group | Lumbar Spine BMD (% change) | Total Hip BMD (% change) |
| Placebo | - | - |
| This compound (10 mg) | - | - |
| This compound (25 mg) | - | - |
| This compound (50 mg) | +4.5% | +2.3% |
| Data for lower doses and placebo were not available in the searched documents.[3] |
Table 2: Change in Bone Turnover Markers after 12 Months
| Treatment Group | Urinary N-terminal telopeptide (uNTx/Cr) (% change) | Serum procollagen type I N-terminal propeptide (sPINP) (% change) |
| Placebo | - | - |
| This compound (50 mg) | -55% | Unaffected |
| Data for lower doses and placebo were not available in the searched documents.[3] |
Table 3: Incidence of Morphea-like Skin Reactions
| Treatment Group | Number of Patients | Incidence of Morphea-like Lesions |
| Placebo | Not specified | 0 |
| This compound (lowest dose) | Not specified | 0 |
| This compound (all doses) | 709 | 9 (1.27%) |
| This compound (primarily 50 mg) | Not specified | 7 of the 9 reported cases |
| [1][3][4] |
Experimental Protocols
1. Diagnosis and Assessment of Morphea-like Skin Lesions
-
Clinical Examination: Patients presenting with skin hardening were examined by a dermatologist. The clinical assessment included documentation of the lesion's size, location, texture (induration), and any associated erythema or atrophy.[4]
-
Histopathological Examination: A deep punch biopsy, including subcutaneous fat, was performed on the affected skin. For deeper lesions, an incisional biopsy extending to the muscle may be necessary.[5][6] The biopsy specimen was fixed in formalin and stained with hematoxylin and eosin (H&E).[7] Key histopathological features of morphea include:
-
Early/Inflammatory Lesions: Perivascular infiltrate of lymphocytes, plasma cells, and eosinophils. Thickened collagen bundles in the reticular dermis.[5][6]
-
Sclerotic Lesions: Homogenization and thickening of collagen bundles, loss of adnexal structures (hair follicles, sweat glands), and entrapment of eccrine glands.[5][8]
-
Atrophic Lesions: Thinning of the dermis and epidermis.
-
-
Workup for Systemic Sclerosis: To differentiate from systemic sclerosis, a comprehensive workup was conducted, which may include testing for antinuclear antibodies (ANA), anti-Scl-70, and anticentromere antibodies.[4]
2. Measurement of Bone Turnover Markers
-
Serum C-terminal telopeptide of type I collagen (CTX): This marker of bone resorption is typically measured in serum or plasma using a competitive inhibition enzyme-linked immunosorbent assay (ELISA).
-
Principle: The assay involves the competition between CTX in the sample and a labeled CTX for binding to a specific antibody coated on a microplate. The amount of bound labeled CTX is inversely proportional to the concentration of CTX in the sample.
-
General Protocol:
-
Samples (serum or plasma) and standards are added to the antibody-coated microplate wells.
-
A biotin-conjugated antibody specific for CTX is added.
-
Avidin conjugated to horseradish peroxidase (HRP) is then added.
-
After incubation and washing steps, a substrate solution (TMB) is added, and the color development is measured spectrophotometrically.
-
The concentration of CTX in the samples is determined by comparing their optical density to the standard curve.[9]
-
-
-
Serum total procollagen type 1 N-terminal propeptide (P1NP): This marker of bone formation is measured in serum or plasma using a sandwich ELISA.
-
Principle: The assay uses two antibodies that bind to different epitopes on the P1NP molecule.
-
General Protocol:
-
Samples and standards are added to microplate wells coated with a capture antibody specific for P1NP.
-
A second, detection antibody (often biotinylated) that binds to a different site on the P1NP is added.
-
A streptavidin-HRP conjugate is then added to bind to the biotinylated detection antibody.
-
After incubation and washing, a substrate solution is added, and the resulting color is measured. The intensity of the color is directly proportional to the concentration of P1NP in the sample.[4][10]
-
-
Visualizations
Caption: Cathepsin K Signaling Pathway in Osteoclasts and the Point of Inhibition by this compound.
Caption: Generalized Experimental Workflow for this compound Phase II Clinical Trials.
References
- 1. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. P1NP ELISA Kit (Procollagen Type 1 N-Terminal Propeptide) [elisakits.co.uk]
- 5. chondrex.com [chondrex.com]
- 6. Morphea - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical and Histopathological Evaluation of Pigmented Morphea with New Insight in Relation to Etiopathogenesis of the Disease [article.sapub.org]
- 8. cme.lww.com [cme.lww.com]
- 9. Human CTXI(Cross Linked C-Telopeptide Of Type I Collagen) ELISA Kit [elkbiotech.com]
- 10. Human P1NP ELISA Kit (EEL203) - Invitrogen [thermofisher.com]
Technical Support Center: Managing Adverse Skin Events in Balicatib Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering or anticipating adverse skin events in animal studies involving Balicatib, a cathepsin K inhibitor. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the reported adverse skin events associated with this compound?
A1: Clinical trials in humans have reported morphea-like skin reactions in patients treated with this compound.[1][2][3] These reactions are characterized by skin hardening and may also include pruritus (itching) and rashes.[4] These adverse events were observed to be dose-related and, in most cases, resolved after discontinuation of the drug.[1][2] While specific details from dedicated animal studies on skin events are limited in publicly available literature, it is crucial to monitor for similar fibrotic skin changes in preclinical models.
Q2: What is the proposed mechanism for this compound-induced skin adverse events?
A2: The primary proposed mechanism is the inhibition of cathepsin K in dermal fibroblasts.[2][3] Cathepsin K plays a role in the degradation of extracellular matrix (ECM) proteins, such as collagen.[2] Inhibition of this enzyme can lead to an accumulation of ECM components, resulting in dermal fibrosis and skin hardening.[2] Additionally, some evidence suggests that this compound's lysosomotropic properties may lead to off-target inhibition of other cathepsins (B, L, and S) in skin fibroblasts, contributing to the observed cutaneous side effects.[4][5]
Troubleshooting Guide
Issue: Observation of skin thickening or hardening in animals treated with this compound.
Possible Cause: Inhibition of cathepsin K and potentially other cathepsins in the skin, leading to reduced extracellular matrix degradation and fibrosis.
Troubleshooting Steps:
-
Dose De-escalation: Since the morphea-like reactions in humans were dose-dependent, consider reducing the dose of this compound in your experimental protocol to determine if the skin events are dose-related.[1][2]
-
Histopathological Analysis:
-
Collect skin biopsies from affected and unaffected areas.
-
Perform hematoxylin and eosin (H&E) staining to assess for epidermal and dermal changes, including inflammation and increased dermal thickness.
-
Utilize Masson's trichrome stain to specifically visualize and quantify collagen deposition in the dermis.
-
Immunohistochemistry for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA), can help identify the presence of myofibroblasts, a key cell type in fibrosis.
-
-
Biochemical Analysis:
-
Measure the hydroxyproline content in skin samples as a quantitative indicator of total collagen.
-
Consider gene expression analysis (e.g., qPCR) of key fibrotic markers in skin tissue, such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.
-
-
Monitor for Reversibility: In a subset of animals, discontinue this compound treatment and monitor the skin lesions to assess if the changes are reversible, as was observed in human clinical trials.[1][2]
Issue: Difficulty in quantifying the severity of skin lesions.
Possible Cause: Lack of a standardized scoring system for morphea-like lesions in the specific animal model.
Troubleshooting Steps:
-
Develop a Clinical Scoring System: Create a semi-quantitative scoring system to consistently evaluate the macroscopic changes. This could include:
-
Skin Thickness: Measured using calipers.
-
Skin Pliability: Assessed by gently pinching the skin.
-
Erythema and Scaling: Visually graded on a defined scale.
-
Area of Involvement: Measured and recorded.
-
-
Utilize Imaging Techniques: High-frequency ultrasound can be a non-invasive method to measure dermal thickness over time in the same animal.
-
Standardize Biopsy Location: Always collect skin biopsies from the same anatomical location across all animals to ensure consistency in histopathological comparisons.
Data Presentation
Table 1: Incidence of Morphea-like Skin Changes in a this compound Clinical Trial
| Treatment Group | Number of Patients | Number of Patients with Morphea-like Skin Changes | Incidence Rate |
| This compound (all doses) | 709 | 9 | 1.27% |
| Placebo | Not specified | 0 | 0% |
| This compound (lowest dose) | Not specified | 0 | 0% |
Data derived from a multicenter clinical trial.[1][2]
Experimental Protocols
Protocol 1: Histopathological Assessment of Skin Fibrosis
-
Tissue Collection and Fixation:
-
Euthanize the animal according to approved protocols.
-
Excise a full-thickness skin sample (e.g., 6 mm punch biopsy) from the affected area and a control site.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
-
Processing and Embedding:
-
Dehydrate the tissue through a series of graded ethanol concentrations.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate sections. Stain with hematoxylin and eosin to visualize general morphology.
-
Masson's Trichrome Staining: Follow a standard protocol to differentiate collagen fibers (blue/green) from muscle and cytoplasm (red).
-
-
Microscopic Analysis:
-
Examine slides under a light microscope.
-
Quantify dermal thickness and collagen deposition using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced skin fibrosis.
Caption: Experimental workflow for investigating skin adverse events.
Caption: Troubleshooting logic for observed skin thickening.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Balicatib's Lysosomotropic Nature on Selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols related to the lysosomotropic properties of balicatib and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is lysosomotropism and why is it relevant for this compound?
A1: Lysosomotropism is the accumulation of certain compounds within lysosomes, which are acidic organelles within a cell.[1][2] this compound is a weakly basic and lipophilic molecule.[1][2] In its neutral state, it can freely cross cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5-5.0), its basic piperazine moiety becomes protonated. This charged form is less membrane-permeable and becomes effectively trapped and concentrated within the lysosome.[1][3] This phenomenon is critical because this compound's target, Cathepsin K (Cat K), and several key off-target enzymes (Cathepsins B, L, and S) are all located within this compartment.[1][3]
Q2: How does lysosomotropism affect this compound's selectivity?
A2: this compound's lysosomotropism leads to a significant discrepancy between its selectivity in purified enzyme assays versus cell-based assays. In in vitro enzymatic assays, this compound is highly selective for Cathepsin K.[3][4] However, in cell-based assays, its accumulation in the lysosome dramatically increases its local concentration, leading to the inhibition of less sensitive, off-target cathepsins (B, L, and S) that are also present in the lysosome.[3][5] This results in a substantial loss of functional selectivity in a cellular context.[2]
Q3: What are the downstream consequences of this reduced selectivity in cellular and in vivo models?
A3: The reduced selectivity due to lysosomal accumulation can lead to off-target effects. For this compound, the inhibition of Cathepsins B and L, which are highly expressed in skin fibroblasts, has been linked to adverse dermatological effects, such as morphea-like skin thickening, observed during clinical trials.[3][5][6] These off-target effects ultimately led to the discontinuation of this compound's clinical development.[6][7]
Q4: My in vitro enzyme assay shows high selectivity, but my cell-based assay suggests significant off-target effects. Is this expected for this compound?
A4: Yes, this is a classic manifestation of this compound's lysosomotropic nature. The high potency and selectivity observed against purified Cathepsin K do not account for the compound's accumulation in the acidic lysosomal compartment of whole cells.[2] The several-fold increase in potency observed in cell-based assays against both the target (Cat K) and off-targets (Cat B, L, S) is a direct result of this phenomenon.[1][8]
Data Presentation
Table 1: this compound Potency (IC₅₀) in Enzymatic vs. Cell-Based Assays
The following table summarizes the inhibitory potency of this compound against various cathepsins, highlighting the dramatic increase in potency in cell-based systems due to lysosomal accumulation.
| Cathepsin Target | Enzymatic Assay IC₅₀ (nM) | Cell-Based Assay IC₅₀ (nM) | Fold Increase in Potency (Cell vs. Enzyme) | Reference(s) |
| Cathepsin K | 1.4 - 22 | ~0.1 - 1 | ~10 - 100x | [1][3][5][9] |
| Cathepsin S | 2900 - 65000 | ~100 - 300 | ~29 - 217x | [1][3][5][9] |
| Cathepsin L | 48 - 503 | ~1 - 5 | ~10 - 100x | [1][3][5][9] |
| Cathepsin B | 61 - 4800 | ~1 - 50 | ~1 - 960x | [1][3][5][9] |
Note: IC₅₀ values are compiled from multiple sources and represent a range. The exact values can vary based on specific experimental conditions.
Mandatory Visualizations
Mechanism of this compound's Lysosomal Trapping
Caption: Mechanism of this compound accumulation in the lysosome.
Experimental Workflow: Assessing Lysosomotropism
Caption: Workflow to confirm this compound's lysosomotropic behavior.
Troubleshooting Guides
| Issue | Probable Cause | Recommended Solution |
| Unexpectedly high potency in a cell-based assay compared to enzymatic IC₅₀. | Lysosomal accumulation of this compound is increasing its effective concentration at the target site. | This is the expected behavior for a lysosomotropic compound. Report both enzymatic and cellular potency, and acknowledge the role of lysosomotropism in the observed potency shift. |
| Evidence of off-target activity (e.g., cytotoxicity, altered cell morphology) at concentrations where this compound should be selective. | Lysosomal trapping is causing inhibition of off-target cathepsins (B, L, S), leading to cellular phenotypes unrelated to Cathepsin K inhibition. | 1. Confirm Lysosomotropism: Perform an ammonium chloride washout experiment (see protocol below).[8] 2. Use a Non-Lysosomotropic Control: Compare results with a non-basic Cathepsin K inhibitor, if available, to differentiate between on-target and off-target effects.[2] 3. Lower Concentration: Titrate this compound to the lowest effective concentration to minimize off-target inhibition. |
| Inconsistent results between different cell types. | The degree of lysosomal accumulation can vary depending on the cell type's lysosomal content and baseline pH. Cells with more or larger lysosomes may accumulate more drug. | 1. Characterize Lysosomes: Use a lysosomal stain (e.g., LysoTracker) to assess the lysosomal compartment in your cell lines.[10] 2. Normalize Data: When comparing cell lines, consider normalizing the effective dose to an intracellular concentration measurement if possible. |
Experimental Protocols
Protocol 1: Assessment of this compound's Lysosomotropism using Ammonium Chloride (NH₄Cl)
This protocol is designed to qualitatively and quantitatively assess the lysosomal accumulation of this compound by disrupting the lysosomal pH gradient.[8][11]
Objective: To determine if the cellular accumulation of this compound is dependent on an acidic lysosomal pH.
Materials:
-
Cell line of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
Radiolabeled [¹⁴C]-Balicatib
-
Ammonium Chloride (NH₄Cl) stock solution (e.g., 1M in water)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Scintillation fluid and counter
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Pre-treatment:
-
Prepare two sets of treatment media.
-
Control Medium: Complete medium + Vehicle.
-
NH₄Cl Medium: Complete medium containing a final concentration of 10-20 mM NH₄Cl.
-
-
Aspirate the old medium from the cells. Wash once with PBS.
-
Add the appropriate pre-treatment medium to each well (Control or NH₄Cl).
-
Incubate for 30 minutes at 37°C to allow for the disruption of the lysosomal pH gradient in the NH₄Cl-treated group.
-
-
This compound Incubation:
-
Prepare a working solution of [¹⁴C]-Balicatib in both Control and NH₄Cl media at the desired final concentration.
-
Remove the pre-treatment media and add the corresponding [¹⁴C]-Balicatib-containing media to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Wash and Lysis:
-
Aspirate the media containing the radiolabeled compound.
-
Wash the cell monolayer 3-4 times with ice-cold PBS to remove any extracellular compound.
-
Add cell lysis buffer to each well and incubate for 15-20 minutes to ensure complete lysis.
-
-
Quantification:
-
Transfer the cell lysate from each well into a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for the control and NH₄Cl-treated groups.
-
A significant reduction in CPM in the NH₄Cl-treated group compared to the control group indicates that cellular accumulation is pH-dependent and confirms this compound's lysosomotropic nature.[8] The accumulation of [¹⁴C]-balicatib in fibroblasts is blocked by prior treatment of the cells with NH₄Cl, consistent with this compound having lysosomotropic properties.[8]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysosomotropism of basic cathepsin K inhibitors contributes to increased cellular potencies against off-target cathepsins and reduced functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. In Vitro Assessment of Uptake and Lysosomal Sequestration of Respiratory Drugs in Alveolar Macrophage Cell Line NR8383 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Balicatib dosage to minimize side effects
This technical support center provides guidance for researchers using Balicatib, a potent and selective inhibitor of Cathepsin K. The following information is intended to help optimize experimental design to maximize efficacy while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, and selective inhibitor of Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] CatK is the principal enzyme responsible for the degradation of bone collagen.[3] By inhibiting CatK, this compound blocks the breakdown of bone matrix, thereby reducing bone resorption.[4] This mechanism of action has been investigated for the treatment of osteoporosis.[1][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for Cathepsin K over other related cathepsins. However, its selectivity can be reduced in cell-based assays due to its lysosomotropic nature, which leads to accumulation in acidic compartments like lysosomes where other cathepsins are also active.[4][6]
Q3: What are the known side effects of this compound?
The most significant side effect observed in clinical trials was the development of morphea-like skin reactions, including skin hardening and thickening.[7][8] These adverse events were found to be dose-related and led to the discontinuation of this compound's clinical development.[7][9] No such events were observed in patients taking a placebo or the lowest dose of this compound.[8] Upon discontinuation of the drug, the skin changes were reported to resolve completely in most cases.[7][8]
Q4: What is a recommended starting dose for in vivo animal studies?
In a study with ovariectomized cynomolgus monkeys, this compound was administered orally twice daily at doses of 3, 10, and 50 mg/kg.[1][10] The 50 mg/kg dose was later reduced to 30 mg/kg.[10] A starting dose in the lower end of this range (e.g., 3 mg/kg) is advisable, with careful monitoring for both efficacy and adverse effects before escalating the dose.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High incidence of skin-related side effects in animal models.
-
Possible Cause: The administered dose of this compound is too high, leading to off-target inhibition of other cathepsins in the skin. Cathepsins B and L are highly expressed in skin fibroblasts and may be inhibited by the accumulation of this compound in lysosomes.[4]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound. The morphea-like skin reactions were observed to be dose-dependent.[7][8]
-
Monitor Skin Condition: Implement a regular and thorough examination of the skin of the animals. Look for any signs of hardening, thickening, or other abnormalities.
-
Histopathological Analysis: In case of any skin changes, perform a biopsy and histopathological analysis to characterize the nature of the skin reaction.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: The lysosomotropic nature of this compound can lead to its accumulation in lysosomes, potentially causing non-selective inhibition of other cathepsins and affecting cellular health.[4]
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that provides sufficient Cathepsin K inhibition without causing significant off-target effects or cytotoxicity.
-
Use of Control Compounds: Include control compounds, such as other Cathepsin K inhibitors with different chemical properties (e.g., non-lysosomotropic inhibitors like Odanacatib), to differentiate between specific CatK inhibition and off-target effects.[4]
-
Assay Duration: Consider the duration of the assay. Prolonged exposure to this compound might lead to higher lysosomal accumulation and increased off-target effects.
-
Issue 3: Difficulty in assessing the efficacy of this compound on bone resorption.
-
Possible Cause: The chosen experimental model or the markers for bone resorption may not be sensitive enough to detect the effects of this compound at a dose that does not cause side effects.
-
Troubleshooting Steps:
-
Sensitive Biomarkers: Utilize sensitive and specific biomarkers of bone resorption, such as C-terminal telopeptides of type I collagen (CTX) and N-terminal telopeptides of type I collagen (NTX).[11]
-
Histomorphometric Analysis: For in vivo studies, perform bone histomorphometry to directly measure changes in bone turnover and architecture.[10]
-
Appropriate Animal Model: Use a well-established animal model of osteoporosis, such as the ovariectomized monkey or rabbit model, to assess the efficacy of this compound.[6][10]
-
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Cathepsin Isoform | IC50 (nM) |
| Cathepsin K | 1.4 - 22 |
| Cathepsin B | > 4800 |
| Cathepsin L | > 500 |
| Cathepsin S | > 65,000 |
Source: Data compiled from multiple sources.[1][4][6]
Table 2: this compound Dosage in Preclinical and Clinical Studies
| Study Type | Species | Dosage | Observed Side Effects |
| Preclinical | Cynomolgus Monkey | 3, 10, 50 mg/kg (oral, twice daily) | Not specified in detail |
| Clinical Phase I | Human | 25 mg/day | Well tolerated with 90% CatK suppression |
| Clinical Phase II | Human | 50 mg/day | Morphea-like skin lesions |
Source: Data compiled from multiple sources.[1][4][10][11]
Experimental Protocols
Protocol 1: In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This protocol is a general guideline for screening Cathepsin K inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the Cathepsin K reaction buffer.
-
Reconstitute the Cathepsin K enzyme and the fluorogenic substrate (e.g., Ac-LR-AFC) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the Cathepsin K reaction buffer to the wells of a 96-well microtiter plate.
-
Add the diluted this compound (or test inhibitor) and the Cathepsin K enzyme to the wells.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes).
-
Add the Cathepsin K substrate to each well to initiate the reaction.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This protocol is adapted from commercially available Cathepsin K inhibitor screening kits.
Protocol 2: Human Osteoclast Resorption Assay
This protocol provides a method to assess the effect of this compound on osteoclast activity.
-
Cell Culture:
-
Isolate human osteoclasts from fresh osteoclastoma tissue or differentiate them from peripheral blood mononuclear cells.
-
Culture the osteoclasts on bone slices or a suitable matrix.
-
-
Inhibitor Treatment:
-
Treat the cultured osteoclasts with varying concentrations of this compound.
-
-
Resorption Measurement:
-
After a defined incubation period, remove the cells.
-
Measure the amount of bone resorption by quantifying the release of collagen fragments (e.g., carboxyl-terminal telopeptides of the α1 chain of human type I collagen) in the culture supernatant using a competitive ELISA.
-
-
Data Analysis:
-
Express the results as a percentage of inhibition of resorption compared to untreated control cells.
-
This protocol is based on established methods for assessing osteoclast function.[12]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of dermal fibrosis associated with the cathepsin K inhibitor, Balicatib.
I. FAQs about this compound-Related Dermal Fibrosis
Q1: What is this compound and why is it associated with dermal fibrosis?
A1: this compound (AAE581) is a potent, orally active, and selective inhibitor of cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts. It was developed for the treatment of osteoporosis due to its ability to inhibit bone resorption. However, clinical trials revealed a significant adverse effect: the development of morphea-like skin lesions, a form of dermal fibrosis. This is considered a dose-related side effect and may be a class effect of CatK inhibitors.[1][2][3]
Q2: What is the proposed mechanism for this compound-induced dermal fibrosis?
A2: The primary proposed mechanism is the impairment of extracellular matrix (ECM) degradation. Cathepsin K is also expressed in dermal fibroblasts and is involved in the breakdown of collagen.[1][3] By inhibiting CatK, this compound may lead to an accumulation of collagen and other ECM proteins in the skin, resulting in fibrotic lesions. Additionally, there is evidence suggesting off-target effects and interactions with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis. CatK can degrade TGF-β1, a potent pro-fibrotic cytokine; therefore, its inhibition by this compound could lead to increased TGF-β1 levels and subsequent fibroblast activation.
Q3: What were the clinical findings regarding this compound and dermal fibrosis?
A3: In a phase II multicenter clinical trial for osteoporosis, nine out of 709 patients treated with this compound developed morphea-like skin changes.[1][3] These skin-hardening events were dose-dependent and were not observed in patients receiving a placebo or the lowest dose of this compound.[1][3] The skin changes were reversible in most patients after discontinuation of the drug.[1]
II. Troubleshooting Guides for Investigating this compound's Fibrotic Mechanism
This section provides guidance on common issues that may arise during in vitro and in vivo experiments aimed at understanding this compound-induced fibrosis.
In Vitro Model: Human Dermal Fibroblast Culture
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability after this compound treatment. | - this compound concentration is too high and causing cytotoxicity.- Solvent (e.g., DMSO) concentration is toxic.- Cells are not healthy prior to treatment. | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Ensure the final solvent concentration is low (typically <0.1%) and include a solvent-only control.- Use cells at a low passage number and ensure they are actively proliferating before starting the experiment. |
| No significant increase in collagen deposition after this compound treatment. | - Insufficient incubation time.- this compound concentration is too low.- The in vitro system lacks necessary co-factors for robust fibrosis.- Assay for collagen is not sensitive enough. | - Extend the treatment duration (e.g., 48-72 hours or longer).- Test a range of this compound concentrations.- Co-stimulate with a pro-fibrotic agent like TGF-β1 to prime the cells for a fibrotic response before or during this compound treatment.- Use a more sensitive detection method, such as Picro-Sirius red staining with polarized light microscopy or a hydroxyproline assay. |
| Inconsistent results in gene expression analysis (RT-qPCR). | - Poor RNA quality.- Inefficient primer design.- Variation in cell seeding density. | - Use a standardized RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer).- Validate primer efficiency for target genes (e.g., COL1A1, COL3A1, ACTA2, TGFB1) and a stable housekeeping gene.- Ensure consistent cell numbers are seeded for each experiment. |
In Vivo Model: Bleomycin-Induced Dermal Fibrosis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in skin thickness between animals in the same group. | - Inconsistent bleomycin injection technique (depth, volume).- Animal-to-animal variation in inflammatory response. | - Standardize the injection procedure, ensuring subcutaneous delivery at a consistent depth and volume.- Increase the number of animals per group to improve statistical power. |
| This compound treatment does not reduce bleomycin-induced fibrosis. | - this compound dose is too low or bioavailability is poor.- Treatment was initiated too late in the fibrotic process.- The chosen endpoint is not sensitive enough to detect changes. | - Perform a dose-ranging study for this compound in the animal model.- Start this compound administration concurrently with or shortly after the first bleomycin injection.- Use multiple endpoints to assess fibrosis, including histology (H&E, Masson's trichrome), collagen content (hydroxyproline assay), and immunohistochemistry for α-SMA. |
| Difficulty in quantifying fibrosis from histological sections. | - Subjectivity in scoring.- Poor staining quality. | - Use image analysis software to quantify the fibrotic area (e.g., from Masson's trichrome-stained sections) in an unbiased manner.- Optimize staining protocols to ensure consistent and high-quality results. |
III. Key Experimental Protocols
1. In Vitro Fibrosis Model with Human Dermal Fibroblasts (HDFs)
-
Cell Culture: Culture primary HDFs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.
-
Induction of Fibrotic Phenotype:
-
Seed HDFs in 6-well plates at a density of 1 x 10^5 cells/well.
-
Once cells reach 80% confluency, reduce the serum concentration to 1% FBS for 24 hours.
-
Treat cells with recombinant human TGF-β1 (10 ng/mL) to induce a pro-fibrotic state.
-
Concurrently, treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Endpoint Analysis:
-
Collagen Deposition: Stain cells with Picro-Sirius red and quantify collagen using polarized light microscopy and image analysis software.
-
Gene Expression: Extract total RNA and perform RT-qPCR to analyze the expression of fibrotic marker genes (COL1A1, COL3A1, ACTA2, TGFB1).
-
Protein Expression: Perform Western blotting or immunofluorescence to detect α-SMA and collagen type I protein levels.
-
2. In Vivo Bleomycin-Induced Dermal Fibrosis Model
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
Induction of Fibrosis:
-
Administer daily subcutaneous injections of bleomycin (100 µL of a 0.5 mg/mL solution in PBS) into a defined area on the upper back for 21-28 days.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control daily, starting from the first day of bleomycin injections.
-
-
Endpoint Analysis:
-
Skin Thickness: Measure skinfold thickness at the injection site using calipers at regular intervals.
-
Histology: At the end of the experiment, collect skin biopsies, fix in 10% neutral buffered formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess dermal thickness and cellular infiltration, and with Masson's trichrome to visualize collagen deposition.
-
Collagen Content: Perform a hydroxyproline assay on skin homogenates to quantify total collagen content.
-
Immunohistochemistry: Stain skin sections for α-SMA to identify myofibroblasts.
-
IV. Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced dermal fibrosis.
Caption: Experimental workflow for investigating this compound-induced dermal fibrosis.
V. Quantitative Data Summary
Incidence of Morphea-like Skin Lesions in a Phase II Clinical Trial of this compound for Osteoporosis
| Treatment Group | Dose | Number of Patients | Number of Cases of Morphea-like Lesions | Incidence (%) |
| Placebo | 0 mg/day | N/A | 0 | 0 |
| This compound | Lowest Dose | N/A | 0 | 0 |
| This compound | 10 mg/day | N/A | N/A | N/A |
| This compound | 25 mg/day | N/A | N/A | N/A |
| This compound | 50 mg/day | N/A | N/A | N/A |
| Total this compound | Various Doses | 709 | 9 | 1.27% |
N/A: Specific numbers for each dose group were not detailed in the cited literature, but it was noted that the events were dose-dependent and occurred at higher doses.[1][3] The development of these skin lesions was a primary reason for the discontinuation of this compound's clinical development.[2]
References
Technical Support Center: Mitigating Off-Target Inhibition with Balicatib
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Balicatib, a potent Cathepsin K inhibitor. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active, and selective inhibitor of Cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2][3] Cathepsin K is the principal enzyme responsible for the degradation of bone collagen, playing a crucial role in bone resorption.[4][5] By inhibiting Cathepsin K, this compound effectively reduces bone resorption, which has been explored for the treatment of osteoporosis.[1][6]
Q2: What are the known off-target effects of this compound observed in clinical trials?
Phase II clinical trials with this compound were discontinued due to the observation of cutaneous adverse effects.[1][7] These included morphea-like skin changes (skin hardening), pruritus (itching), and skin rashes.[8][9] These effects were found to be dose-related.[8][9]
Q3: What causes the off-target effects of this compound?
The off-target effects of this compound are primarily attributed to its physicochemical properties. This compound is a basic and lipophilic compound, which leads to its accumulation in acidic subcellular compartments like lysosomes, a property known as lysosomotropism.[10][11][12][13] While this compound is highly selective for Cathepsin K in biochemical assays, its accumulation in lysosomes leads to the inhibition of other cathepsins, such as Cathepsin B, L, and S, which are highly expressed in skin fibroblasts.[1] This loss of functional selectivity in a cellular context is believed to be the underlying cause of the observed skin-related side effects.[1][9]
Q4: How can the off-target inhibition of this compound be mitigated?
The primary strategy to mitigate the off-target effects of this compound involves modifying the chemical scaffold to reduce its basicity and lysosomotropic properties.[7] Non-basic Cathepsin K inhibitors, such as Odanacatib and L-873724, have demonstrated improved in vivo selectivity and a lower incidence of skin-related adverse events.[11][12] Therefore, researchers should consider using non-basic analogs of this compound or comparing its effects with a non-lysosomotropic inhibitor to dissect on-target versus off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., skin fibroblast toxicity) not consistent with Cathepsin K inhibition. | Off-target inhibition of other cathepsins (B, L, S) due to the lysosomotropic accumulation of this compound. | 1. Confirm Lysosomal Accumulation: Perform a lysosomal accumulation assay using a fluorescent probe like LysoTracker Red to determine if this compound is concentrating in lysosomes in your cell model. 2. Use a Non-Basic Control: Compare the cellular effects of this compound with a non-basic, non-lysosomotropic Cathepsin K inhibitor (e.g., L-873724). If the phenotype is absent with the non-basic inhibitor, it is likely an off-target effect of this compound. 3. Profile against other Cathepsins: Conduct cell-based enzyme occupancy assays to measure the inhibition of Cathepsins B, L, and S by this compound at the concentrations used in your experiments. |
| Discrepancy between in vitro enzymatic assay selectivity and cell-based assay results. | This compound's basicity leads to higher intracellular concentrations in acidic organelles, reducing its functional selectivity. | 1. Perform Cell-Based Selectivity Profiling: Do not rely solely on biochemical IC50 values. Determine the IC50 of this compound for Cathepsins K, B, L, and S in a whole-cell assay to understand its functional selectivity. 2. pH-dependent uptake studies: Investigate if the uptake and activity of this compound in your cell model are pH-dependent, which would be indicative of its lysosomotropic nature. |
| Morphea-like changes or fibrosis observed in animal models. | On-target effect of Cathepsin K inhibition in dermal fibroblasts or off-target effects on other proteases involved in extracellular matrix degradation. | 1. Histological Analysis: Carefully examine the skin tissue for collagen accumulation and fibroblast proliferation.[1] 2. Compare with Cathepsin K knockout models: If available, compare the phenotype to that of a Cathepsin K knockout animal to distinguish between on-target and off-target effects. 3. Dose-Response Study: Determine if the fibrotic effects are dose-dependent, as was observed in clinical trials.[8] |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various human cathepsins.
Table 1: In Vitro Inhibitory Potency of this compound (Biochemical Assays)
| Cathepsin Isoform | IC50 (nM) | Selectivity vs. Cathepsin K | Reference |
| Cathepsin K | 1.4 | - | [1] |
| Cathepsin B | >4,800 | >3,428-fold | [1] |
| Cathepsin L | >500 | >357-fold | [1] |
| Cathepsin S | >65,000 | >46,428-fold | [1] |
Table 2: In Vitro Inhibitory Potency of this compound (Alternative Reported Values)
| Cathepsin Isoform | IC50 (nM) | Reference |
| Cathepsin K | 22 | [2] |
| Cathepsin B | 61 | [2] |
| Cathepsin L | 48 | [2] |
| Cathepsin S | 2900 | [2] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
1. Cathepsin Selectivity Profiling (Enzymatic Assay)
This protocol outlines a general procedure for determining the selectivity of this compound against a panel of purified human cathepsins.
-
Materials:
-
Purified recombinant human Cathepsins (K, B, L, S)
-
Fluorogenic peptide substrates specific for each cathepsin
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells without enzyme as a background control.
-
Add the specific cathepsin enzyme to each well (except the background control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each cathepsin.
-
Calculate the selectivity by dividing the IC50 of the off-target cathepsin by the IC50 of Cathepsin K.
-
2. Cell-Based Cathepsin Activity Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on cathepsins within a cellular context.
-
Materials:
-
Human cell line expressing the cathepsins of interest (e.g., skin fibroblasts)
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
A cell-permeable fluorogenic cathepsin substrate (e.g., a substrate linked to a cell-penetrating peptide) or a specific activity-based probe.
-
Lysis buffer (if measuring activity in cell lysates)
-
96-well plate (clear bottom for microscopy or black for plate reader)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 2-24 hours).
-
Wash the cells with PBS.
-
For live-cell imaging: Add the cell-permeable fluorogenic substrate to the cells and incubate according to the manufacturer's instructions. Visualize and quantify the fluorescence in live cells using a fluorescence microscope.
-
For lysate-based assay: Lyse the cells and collect the lysate. Add the appropriate fluorogenic substrate to the lysate and measure the fluorescence over time using a plate reader.
-
Determine the IC50 values as described in the enzymatic assay protocol.
-
3. Lysosomal Accumulation Assay (LysoTracker Assay)
This protocol describes how to qualitatively or quantitatively assess the accumulation of a compound in lysosomes.
-
Materials:
-
Cells of interest cultured on glass coverslips or in a clear-bottom 96-well plate.
-
This compound
-
LysoTracker Red DND-99 (or other LysoTracker probe)
-
Live-cell imaging medium
-
Fluorescence microscope or a high-content imaging system.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration for a specific time.
-
During the last 30-60 minutes of the treatment, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration (e.g., 50-75 nM).
-
Wash the cells with pre-warmed PBS or live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set for the LysoTracker probe.
-
For a competitive assay to quantify lysosomotropism: Co-incubate cells with a fixed concentration of LysoTracker Red and varying concentrations of this compound. A decrease in the LysoTracker signal indicates that this compound is competing for accumulation in the lysosomes. Measure the fluorescence intensity to determine an IC50 for the inhibition of LysoTracker uptake.
-
Visualizations
Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.
Caption: Workflow for investigating and mitigating this compound's off-target effects.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A noninvasive cell-based assay for monitoring proteolytic activity within a specific subcellular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pnas.org [pnas.org]
- 5. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 11. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Balicatib vs. Odanacatib: A Comparative Analysis of Two Cathepsin K Inhibitors
A deep dive into the efficacy, safety, and mechanistic profiles of two once-promising osteoporosis drug candidates.
In the landscape of osteoporosis treatment, the inhibition of cathepsin K, a key enzyme in bone resorption, represented a novel therapeutic strategy. Among the frontrunners in this class of drugs were balicatib and odanacatib. Both agents showed initial promise in clinical trials by effectively suppressing bone resorption and increasing bone mineral density. However, their development was ultimately halted due to safety concerns, offering valuable lessons for future drug development. This guide provides a detailed comparative analysis of this compound and odanacatib, presenting key data from preclinical and clinical studies.
Mechanism of Action: Targeting the Engine of Bone Resorption
Both this compound and odanacatib are potent and selective inhibitors of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Osteoclasts are specialized cells responsible for breaking down bone tissue, a process known as bone resorption. Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[3][4] By inhibiting cathepsin K, these drugs effectively reduce the breakdown of bone without killing the osteoclasts themselves, a mechanism that distinguishes them from other antiresorptive agents like bisphosphonates.[5][6] This targeted inhibition allows for a potential uncoupling of bone resorption and formation, with some studies suggesting a relative preservation of bone formation.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Balicatib and Relacatib Selectivity Profiles
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cathepsin inhibitors balicatib and relacatib reveals distinct selectivity profiles, providing crucial insights for researchers in the fields of osteoporosis, arthritis, and drug development. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of appropriate research tools.
Executive Summary
This compound (AAE581) and relacatib (SB-462795) are potent inhibitors of cathepsin K, a key enzyme in bone resorption. However, their clinical development was halted due to adverse effects, underscoring the importance of inhibitor selectivity. This guide details the inhibitory activity of both compounds against a panel of cathepsins, outlines the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways to provide a comprehensive understanding of their on- and off-target effects.
Data Presentation: Inhibitor Selectivity
The selectivity of this compound and relacatib was assessed against several human cathepsins. The inhibitory activities are presented as IC₅₀ (half-maximal inhibitory concentration) for this compound and Kᵢ (inhibitory constant) for relacatib.
| Enzyme | This compound (IC₅₀, nM) | Relacatib (Kᵢ, pM) |
| Cathepsin K | 22[1] | 41[2][3] |
| Cathepsin B | 61[1] | 13,000[3] |
| Cathepsin L | 48[1] | 68[2][3] |
| Cathepsin S | 2900[1] | 1,600[3] |
| Cathepsin V | Not Reported | 53[2][3] |
Relacatib also demonstrated IC₅₀ values of approximately 45 nM for endogenous cathepsin K in human osteoclasts and 70 nM for human osteoclast-mediated bone resorption[2][4].
Comparative Analysis
This compound exhibits potent inhibition of cathepsin K, but also shows significant activity against cathepsins B and L, with IC₅₀ values in the nanomolar range[1]. Its selectivity for cathepsin K over cathepsin S is more pronounced[1].
Relacatib is a highly potent inhibitor of cathepsin K, with a Kᵢ value in the picomolar range[2][3]. However, it also potently inhibits cathepsins L and V, demonstrating poor selectivity among these three enzymes[2][3][5]. Its selectivity over cathepsins S and B is more substantial, with Kᵢ values in the nanomolar range[3][5]. The similar high potency against cathepsins K, L, and V suggests potential for off-target effects[5].
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding the pharmacological profile of a compound. The following outlines a general methodology for a fluorometric enzyme inhibition assay, a common technique for assessing the potency and selectivity of cathepsin inhibitors.
Objective: To determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of purified recombinant human cathepsins.
Materials:
-
Purified recombinant human cathepsins (K, B, L, S, V)
-
Fluorogenic cathepsin-specific substrates (e.g., Z-FR-AMC for cathepsins B and L; Z-LR-AMC for cathepsin K; Z-VVR-AMC for cathepsin S)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compounds (this compound, relacatib) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified recombinant cathepsins in the assay buffer to ensure activation.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted test compound to the respective wells. c. Add the activated enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Plot the reaction rate against the inhibitor concentration. b. For IC₅₀ determination, fit the data to a four-parameter logistic equation. c. For Kᵢ determination, use the Cheng-Prusoff equation, which relates the IC₅₀ value to the Kᵢ, the substrate concentration, and the Michaelis constant (Kₘ) of the substrate.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway affected by the on-target inhibition of cathepsin K and the potential consequences of off-target inhibition of other cathepsins.
Caption: Cathepsin K's role in bone resorption.
Caption: Workflow for enzyme inhibition assay.
Caption: Potential off-target signaling.
Conclusion
The data presented in this guide highlights the critical importance of selectivity in the development of cathepsin inhibitors. While both this compound and relacatib are potent inhibitors of cathepsin K, their off-target activities likely contributed to their clinical trial failures. Relacatib's poor selectivity against cathepsins L and V, and this compound's significant inhibition of cathepsins B and L, underscore the challenges in designing highly specific inhibitors for this class of enzymes. This comparative analysis serves as a valuable resource for researchers, enabling more informed decisions in the selection and application of these compounds in preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Balicatib and Other Cathepsin K Inhibitors for Osteoporosis
An in-depth review of the efficacy, safety, and mechanisms of action of key cathepsin K inhibitors, including balicatib, odanacatib, relacatib, ONO-5334, and MIV-711, in the context of osteoporosis treatment.
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, plays a crucial role in the degradation of type I collagen, the primary organic component of the bone matrix.[1][2] This function has made it a prime therapeutic target for metabolic bone disorders characterized by excessive bone resorption, such as osteoporosis.[2][3] A number of cathepsin K inhibitors have been developed and evaluated in clinical trials, with this compound being one of the notable candidates. This guide provides a comparative overview of the efficacy of this compound against other prominent cathepsin K inhibitors, supported by available experimental data.
Mechanism of Action of Cathepsin K Inhibitors
Cathepsin K inhibitors function by blocking the enzymatic activity of cathepsin K, thereby preventing the breakdown of collagen in the bone matrix.[2] This leads to a reduction in bone resorption. The expression and activity of cathepsin K are regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL)-RANK signaling pathway.[4][5][6] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that ultimately leads to the transcription and activation of cathepsin K.[4][5][6]
Comparative Efficacy of Cathepsin K Inhibitors
The efficacy of cathepsin K inhibitors is primarily assessed by their ability to increase bone mineral density (BMD) and reduce biomarkers of bone resorption.
This compound (AAE581)
Developed by Novartis, this compound is a potent, basic peptidic nitrile inhibitor of human cathepsin K.[7][8] In phase II clinical trials, this compound demonstrated a dose-dependent increase in BMD at the spine and hip, with changes comparable to those observed with bisphosphonate therapy.[9] A 50 mg daily dose of this compound led to a significant reduction in bone resorption markers, including a 61% decrease in serum C-terminal cross-linking telopeptides of type I collagen (sCTX) and a 55% decrease in urinary N-terminal cross-linking telopeptides of type I collagen (uNTX) after one month.[10] However, the development of this compound was halted due to the emergence of morphea-like skin lesions in some patients.[1][11]
Odanacatib (MK-0822)
Odanacatib, developed by Merck, is a highly selective, non-lysosomotropic cathepsin K inhibitor.[2][7] In a phase II clinical trial, a 50 mg weekly dose of odanacatib resulted in a 5.7% increase in lumbar spine BMD and a 4.1% increase in total hip BMD after 24 months.[12] The phase III Long-Term Odanacatib Fracture Trial (LOFT) demonstrated significant reductions in the risk of osteoporotic fractures, including a 54% relative risk reduction of new and worsening morphometric vertebral fractures and a 47% relative risk reduction of clinical hip fractures compared to placebo.[13][14] Despite its efficacy, the development of odanacatib was discontinued due to a small but significant increase in the risk of stroke.[1][15]
Relacatib (SB-462795)
Relacatib is a potent, orally active inhibitor of human cathepsins K, L, and V.[16] In preclinical studies with ovariectomized cynomolgus monkeys, relacatib effectively reduced bone resorption markers and preserved BMD.[17][18] However, its development was discontinued after phase I studies.[18] Relacatib's lack of selectivity, inhibiting other cathepsins besides K, may have been a contributing factor.[16][17]
ONO-5334
ONO-5334 is another cathepsin K inhibitor that has been evaluated in clinical trials. In a 12-month, randomized, placebo- and active-comparator (alendronate) controlled trial in postmenopausal women, ONO-5334 demonstrated dose-related increases in lumbar spine BMD (ranging from +3.1% to +5.1%), which were comparable to the +5.2% increase seen with alendronate.[18][19] At the highest dose of 300 mg once daily, it also increased total hip BMD by 3.0%.[19]
MIV-711
MIV-711, a selective cathepsin K inhibitor, has been investigated for the treatment of osteoarthritis.[20][21] In a phase IIa study in patients with moderate knee osteoarthritis, MIV-711 did not show a statistically significant reduction in knee pain compared to placebo.[20][22] However, it demonstrated beneficial effects on joint structure by reducing bone area progression and cartilage thinning.[20][21][22]
Quantitative Data Summary
| Inhibitor | Study Phase | Dose | Change in Lumbar Spine BMD | Change in Total Hip BMD | Reduction in sCTX | Reduction in uNTX | Key Adverse Events |
| This compound | Phase II | 50 mg/day | Similar to bisphosphonates[9] | Similar to bisphosphonates[9] | 61%[10] | 55%[10] | Morphea-like skin lesions[1][11] |
| Odanacatib | Phase II | 50 mg/week | +5.7% (at 24 months)[12] | +4.1% (at 24 months)[12] | ~60-70%[14] | ~60-70%[14] | Increased risk of stroke[1][15] |
| Relacatib | Phase I | - | - | - | - | - | Development discontinued[18] |
| ONO-5334 | Phase II | 300 mg/day | +5.1% (at 12 months)[19] | +3.0% (at 12 months)[19] | 50-70%[19] | 50-70%[19] | - |
| MIV-711 | Phase IIa (OA) | 100-200 mg/day | - | - | Substantial reduction[20] | Substantial reduction[20] | Generally well-tolerated[20] |
Experimental Protocols Overview
The clinical trials for these cathepsin K inhibitors generally followed a randomized, double-blind, placebo-controlled design.
-
This compound Phase II Trial: This trial enrolled postmenopausal women with low lumbar spine BMD (T-score < -2).[9] Participants were randomized to receive daily oral doses of this compound (5 mg, 10 mg, 25 mg, or 50 mg) or placebo for one year.[9] All patients also received calcium and vitamin D supplementation.[9] The primary endpoints were changes in BMD at the spine and hip, and changes in bone resorption markers (serum CTX and urinary NTX).[9]
-
Odanacatib Phase II and III Trials: The phase II study was a dose-ranging trial in postmenopausal women.[12] The phase III LOFT was a large, multicenter, event-driven study involving over 16,000 postmenopausal women with osteoporosis.[13][15] Patients were randomized to receive 50 mg of odanacatib or placebo weekly.[13] The primary endpoints were the incidence of new vertebral, hip, and non-vertebral fractures.[13]
-
ONO-5334 Phase II Trial: This was a 12-month study in postmenopausal women with osteoporosis or osteopenia and a history of fragility fracture.[19] It included a placebo and an active comparator (alendronate) arm.[19] Efficacy was assessed by changes in BMD and bone turnover markers.[19]
-
MIV-711 Phase IIa Trial: This study focused on patients with symptomatic knee osteoarthritis.[20][21] It was a 26-week trial evaluating two daily doses of MIV-711 against a placebo.[22] The primary outcome was change in pain score, with changes in joint structure (bone area and cartilage thickness) as key secondary endpoints.[22]
Conclusion
Cathepsin K inhibitors, including this compound, have demonstrated significant efficacy in reducing bone resorption and increasing bone mineral density in clinical trials. This compound showed promise with effects comparable to bisphosphonates. However, the development of several promising candidates, most notably this compound and odanacatib, was terminated due to safety concerns, highlighting the challenges in developing drugs that selectively target bone resorption without off-target effects. While odanacatib's robust anti-fracture efficacy was demonstrated in a large phase III trial, the increased risk of stroke led to its discontinuation. The experience with these inhibitors underscores the importance of high selectivity and a thorough understanding of the broader physiological roles of cathepsin K to ensure both efficacy and long-term safety in the treatment of osteoporosis. Future research in this area will need to focus on developing highly selective inhibitors with a favorable safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 6. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [mdedge.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Odanacatib for the treatment of postmenopausal osteoporosis: results of the LOFT multicentre, randomised, double-blind, placebo-controlled trial and LOFT Extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Press release [medivir.com]
- 21. Miv-711, a Novel Cathepsin K Inhibitor Demonstrates Evidence of Osteoarthritis Structure Modification: Results from a 6 Month Randomized Double-Blind Placebo-Controlled Phase IIA Trial - ACR Meeting Abstracts [acrabstracts.org]
- 22. Disease-Modifying Effects of a Novel Cathepsin K Inhibitor in Osteoarthritis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Non-Basic Cathepsin K Inhibitors: A Comparative Analysis Against Balicatib
A new generation of non-basic cathepsin K inhibitors is demonstrating significant advantages in selectivity and safety over their basic predecessor, Balicatib. This shift in drug design, focusing on non-lysosomotropic properties, has mitigated the off-target effects that led to the clinical trial termination of this compound, offering a more promising therapeutic avenue for diseases like osteoporosis.
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, playing a crucial role in bone resorption by degrading type I collagen.[1] Its inhibition is a key strategy for treating conditions characterized by excessive bone loss. This compound, a potent basic peptidic nitrile inhibitor of cathepsin K, initially showed promise by increasing bone mineral density.[2][3] However, its development was halted due to adverse skin reactions, including morphea-like lesions.[4][5] This has paved the way for non-basic inhibitors, such as Odanacatib, which are designed to avoid the pitfalls of their predecessor.
The primary advantage of non-basic cathepsin K inhibitors lies in their non-lysosomotropic nature.[6] Basic compounds like this compound tend to accumulate in the acidic environment of lysosomes, where other cathepsins (B, L, and S) are also active.[6][7] This accumulation leads to a loss of selectivity and off-target inhibition of these other cathepsins, which are highly expressed in skin fibroblasts.[6][8] The inhibition of these proteases is believed to disrupt the homeostasis of the dermal extracellular matrix, leading to the observed skin pathologies.[4][6] Non-basic inhibitors, by not accumulating in lysosomes, maintain their high selectivity for cathepsin K, thereby avoiding these adverse effects.[6][7]
Comparative Efficacy and Selectivity
The key distinction in the performance of these inhibitors is evident in their selectivity profiles, both in enzymatic and cell-based assays. While this compound demonstrates high potency for cathepsin K in vitro, its selectivity diminishes significantly in cellular environments due to its lysosomotropic properties.[6][8] In contrast, non-basic inhibitors like Odanacatib maintain their selectivity in both settings.[7]
| Inhibitor | Type | Cathepsin K IC50 (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Selectivity vs. Cathepsin S | Reference |
| This compound | Basic | 1.4 | >4,800-fold | >500-fold | >65,000-fold | [6] |
| 22 | - | - | - | [9] | ||
| Odanacatib | Non-basic | 0.2 | >50,000-fold | >1,000-fold | >1,000-fold | [6] |
| Relacatib | Non-basic | 0.041 (Kiapp) | 300-fold | Low | 39-fold | [6] |
| MIV-711 | Non-basic | 2.5 (Ki) | >10,000-fold | >10,000-fold | >10,000-fold | [6] |
| L-873724 | Non-basic | <5 pM | 1111 nM (IC50) | 47 nM (IC50) | 451 nM (IC50) | [8][10] |
Signaling Pathways of Cathepsin K in Osteoclasts
Cathepsin K's role in bone resorption is regulated by complex signaling pathways. Its expression is primarily driven by the RANKL-RANK signaling pathway, which activates the transcription factor NFATc1.[11] Once synthesized, Cathepsin K is trafficked to the ruffled border of the osteoclast, a process influenced by the Cbl-PI3K interaction.[12] From here, it is secreted into the resorption lacuna to degrade the bone matrix.
Caption: Simplified signaling pathway of Cathepsin K in osteoclasts.
Experimental Protocols
Cathepsin K Inhibitor Screening Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the proteolytic activity of Cathepsin K.
Materials:
-
Cathepsin K enzyme
-
Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)
-
Assay buffer (e.g., 4x Cathepsin Buffer with DTT)
-
Test inhibitors and control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1x assay buffer by diluting the 4x stock.
-
Dilute Cathepsin K to the desired concentration (e.g., 0.5 ng/µl) in 1x assay buffer.
-
Prepare serial dilutions of the test inhibitors.
-
Add the diluted Cathepsin K to the wells of the microplate, excluding the "Negative Control" wells.
-
Add the test inhibitors, control inhibitor, and vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Prepare the fluorogenic substrate solution.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically or at a fixed time point (e.g., 60 minutes) at an excitation of ~360-400 nm and an emission of ~460-505 nm.[13][14][15]
-
Calculate the percent inhibition based on the fluorescence signal relative to the controls.
Caption: Workflow for a Cathepsin K inhibitor screening assay.
Cell-Based Cathepsin K Occupancy Assay
This assay determines the potency of inhibitors against intracellular Cathepsin K.
Materials:
-
Cells expressing Cathepsin K (e.g., fibroblasts, osteoclasts)
-
Test inhibitors
-
Activity-based probe (e.g., a fluorescently labeled irreversible inhibitor)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the test inhibitor for a defined period.
-
Add the activity-based probe to the cells and incubate to label the active Cathepsin K that is not bound by the inhibitor.
-
Wash the cells to remove unbound probe.
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled Cathepsin K using a fluorescence scanner.
-
The decrease in fluorescence intensity corresponds to the occupancy of Cathepsin K by the test inhibitor.[7][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 12. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. abcam.com [abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
Cross-reactivity profiling of Balicatib with other proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Balicatib, a potent Cathepsin K inhibitor, with other related proteases. The information is compiled from various studies to offer an objective overview supported by experimental data.
This compound (also known as AAE581) is a nitrile-based reversible inhibitor of Cathepsin K, an enzyme predominantly expressed in osteoclasts and crucial for bone resorption.[1] Its development has been aimed at treating conditions like osteoporosis.[2][3] However, understanding its selectivity and potential off-target effects is critical for its therapeutic application.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound against its primary target, Cathepsin K, and other closely related human cathepsins has been quantified using half-maximal inhibitory concentration (IC50) values. The following table summarizes these findings from multiple sources. It is important to note that variations in experimental conditions can lead to different reported values.
| Protease | This compound IC50 (nM) - Source 1 | This compound IC50 (nM) - Source 2 |
| Human Cathepsin K | 1.4 | 22 |
| Human Cathepsin L | 503 | 48 |
| Human Cathepsin B | 4800 | 61 |
| Human Cathepsin S | 65000 | 2900 |
Source 1 data is from in vitro enzyme assays. It's noted that the selectivity of this compound can be significantly reduced in cell-based assays due to its basic nature causing it to accumulate in acidic lysosomes.
Experimental Protocols
The determination of protease inhibition and selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Fluorometric Protease Inhibition Assay
This assay is commonly used to determine the IC50 of an inhibitor against a purified protease.
Principle: The assay measures the cleavage of a fluorogenic substrate by the target protease. The release of a fluorescent molecule results in a signal that is proportional to the enzyme's activity. The presence of an inhibitor reduces this signal.
Materials:
-
Purified recombinant human cathepsins (K, L, B, S)
-
Fluorogenic substrate, e.g., Ac-LR-AFC (Amino-4-trifluoromethyl coumarin)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation/Emission ≈ 400/505 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified cathepsin enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Cathepsin K Activity Assay
This assay measures the inhibitory effect of a compound on Cathepsin K activity within a cellular context.
Principle: Cells expressing Cathepsin K are treated with the inhibitor. The intracellular enzymatic activity is then measured using a cell-permeable fluorogenic substrate.
Materials:
-
Cells expressing Cathepsin K (e.g., human osteoclasts or transfected cell lines)
-
Cell culture medium
-
This compound (or other test inhibitors)
-
Cell-permeable fluorogenic substrate for Cathepsin K
-
Lysis buffer (if measuring activity in cell lysates)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Add the cell-permeable fluorogenic substrate to the cells and incubate to allow for substrate cleavage.
-
Measure the fluorescence intensity directly in the live cells using a fluorescence microscope or a plate reader. Alternatively, lyse the cells and measure the fluorescence in the cell lysate.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value as described for the in vitro assay.
Visualizations
Osteoclast Bone Resorption Signaling Pathway
Cathepsin K is a key downstream effector in the signaling pathway that governs osteoclast differentiation and function, which is primarily regulated by the interaction of RANKL with its receptor RANK.
Caption: RANKL-RANK signaling cascade leading to Cathepsin K expression and bone resorption.
Experimental Workflow for Protease Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a protease inhibitor like this compound.
Caption: A generalized workflow for determining the selectivity profile of a protease inhibitor.
References
A Comparative Analysis of Balicatib and Newer Cathepsin K Inhibitors for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Balicatib, a pioneering cathepsin K (CatK) inhibitor, against newer compounds developed for the treatment of osteoporosis. The development of several CatK inhibitors, including this compound, was halted due to adverse effects, but the class remains of significant interest for its unique mechanism of action.[1][2] This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Cathepsin K Inhibition
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][3] It plays a crucial role in degrading type I collagen, the main organic component of the bone matrix.[1] By selectively inhibiting this enzyme, CatK inhibitors effectively reduce bone resorption. A distinguishing feature of this drug class compared to other antiresorptive agents like bisphosphonates is their lesser impact on bone formation, suggesting a potential for uncoupling bone resorption and formation processes.[3][4]
Comparative In Vivo Efficacy
This compound demonstrated promising results in preclinical and Phase II clinical trials, showing significant increases in bone mineral density (BMD) and reductions in bone turnover markers.[5][6] However, its development was terminated due to dose-related morphea-like skin reactions.[2] Newer agents such as Odanacatib and ONO-5334 also progressed to later-stage clinical trials, offering valuable comparative data before their own development hurdles were encountered. Odanacatib, despite robust efficacy in reducing fracture risk, was discontinued due to an increased risk of stroke.[1][3]
Quantitative Data Summary
The following tables summarize the key in vivo efficacy data from clinical trials involving this compound and the newer CatK inhibitors, Odanacatib and ONO-5334.
Table 1: Comparison of In Vivo Efficacy on Bone Mineral Density (BMD)
| Compound | Study Phase | Dose | Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Reference |
| This compound | Phase II | 50 mg/day | 12 months | Similar to bisphosphonates | Dose-related increase | [5] |
| Odanacatib | Phase III | 50 mg/week | 5 years | +11.2% | +9.5% | [7] |
| ONO-5334 | Phase II | 300 mg/day (highest dose) | 12 months | +5.1% | +3.0% | [3] |
| Alendronate (Active Comparator) | Phase II (ONO-5334 trial) | N/A | 12 months | +5.2% | Similar to ONO-5334 | [3] |
Table 2: Comparison of Effects on Bone Turnover Markers
| Compound | Study Phase | Dose | Duration | Serum CTX Reduction (Resorption) | Urinary NTX Reduction (Resorption) | Bone Formation Marker Effect | Reference |
| This compound | Phase II | 50 mg/day | 1 month | 61% | 55% | No significant difference from placebo at 12 months | [5][7] |
| Odanacatib | Phase I/II | 50 mg/week | N/A | ~60% | ~50% | Relative sparing effect | [8] |
| ONO-5334 | Phase II | 300 mg/day (highest dose) | 12 months | 50% - 70% | 50% - 70% | Modest reduction | [3] |
| Alendronate (Active Comparator) | Phase II (ONO-5334 trial) | N/A | 12 months | 50% - 70% | 50% - 70% | Significant decrease | [3] |
Signaling Pathways and Experimental Workflow
To understand the mechanism and evaluation process for these compounds, the following diagrams illustrate the key signaling pathway for Cathepsin K expression and a generalized workflow for in vivo studies.
Caption: Signaling pathway for RANKL-induced Cathepsin K expression in osteoclasts.[3]
Caption: Generalized workflow for in vivo efficacy studies of Cathepsin K inhibitors.
Experimental Protocols
While full, detailed protocols are proprietary, the methodologies can be summarized based on published study designs.
This compound In Vivo Efficacy Study (Ovariectomized Monkeys)[6]
-
Animal Model: Adult female cynomolgus monkeys (Macaca fascicularis) underwent bilateral ovariectomies to model postmenopausal osteoporosis. A sham-ovariectomy group served as a control.
-
Dosing and Administration: Animals were dosed twice daily via oral gavage with this compound at 3, 10, and 50 mg/kg (the 50 mg/kg dose was later reduced to 30 mg/kg) or a vehicle control for 18 months.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): Measured at 3 to 6-month intervals in the spine and femur.
-
Bone Histomorphometry: Analysis of bone turnover indices in the vertebra and femoral neck. A key finding was the assessment of periosteal bone formation rates (Ps.BFR).
-
-
Key Findings: this compound partially prevented ovariectomy-induced bone loss and significantly inhibited bone turnover at most sites.[6] Uniquely, it was observed to stimulate periosteal bone formation, an effect not typically seen with other antiresorptive agents.[6]
This compound Phase II Clinical Trial (Postmenopausal Women)[5]
-
Patient Population: 675 postmenopausal women with lumbar spine BMD T-scores of -2.0 or less.
-
Study Design: Randomized, placebo-controlled trial.
-
Dosing and Administration: Patients received daily oral doses of this compound (5, 10, 25, or 50 mg) or a placebo for one year. All participants received calcium and vitamin D supplementation.
-
Efficacy Endpoints:
-
Primary: Change in lumbar spine and total hip BMD.
-
Secondary: Change in bone turnover markers, including urinary N-terminal cross-linked telopeptides of type I collagen (NTX) and serum C-terminal collagen I telopeptide (CTX).
-
-
Key Findings: this compound produced a dose-related increase in both spine and hip BMD, with the highest dose achieving results comparable to bisphosphonate therapy.[5] Significant, dose-related decreases in bone resorption markers were observed.[5]
ONO-5334 Phase II Clinical Trial (Postmenopausal Women)[3]
-
Patient Population: 285 postmenopausal women with osteoporosis or osteopenia and a history of fragility fracture.
-
Study Design: 12-month, randomized, blinded, placebo- and active-comparator (alendronate) controlled trial.
-
Efficacy Endpoints:
-
Primary: Change in lumbar spine BMD.
-
Secondary: Change in total hip and femoral neck BMD; change in bone turnover markers (serum CTX and urinary NTX).
-
-
Key Findings: ONO-5334 was effective at increasing lumbar spine and hip BMD, with results similar to those seen with alendronate.[3] It effectively decreased bone resorption markers, with only a modest reduction in bone formation markers at the highest dose, highlighting the potential for uncoupling bone turnover.[3]
Conclusion
This compound was a potent Cathepsin K inhibitor that demonstrated significant in vivo efficacy in preventing bone loss and reducing bone resorption in both preclinical models and human clinical trials. Data from newer compounds like Odanacatib and ONO-5334 corroborated the therapeutic potential of this drug class, showing comparable or greater effects on increasing BMD. However, the development of these lead candidates was ultimately halted by safety concerns—morphea-like skin changes for this compound and cardiovascular risk for Odanacatib—which may represent off-target or class-wide effects.[1] Future research in this area must focus on developing highly selective CatK inhibitors that can replicate the demonstrated efficacy while avoiding the adverse effects that have so far prevented this promising therapeutic approach from reaching patients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigational Cathepsin K Inhibitor Increased BMD in Older Women | MDedge [mdedge.com]
- 6. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Odanacatib Versus Balicatib: A Comparative Safety Profile Analysis
Odanacatib initially demonstrated a more favorable safety profile than balicatib, primarily due to the absence of severe dermatological adverse events that plagued this compound's clinical development. However, long-term studies of odanacatib revealed significant cardiovascular risks, ultimately leading to the discontinuation of its development. This guide provides a detailed comparison of the safety profiles of these two cathepsin K inhibitors, supported by clinical trial data and an exploration of their underlying mechanisms of action.
Executive Summary
Odanacatib and this compound are both potent inhibitors of cathepsin K, an enzyme crucial for bone resorption. While both showed promise in increasing bone mineral density, their development was halted due to safety concerns. This compound's clinical trials were terminated in Phase II due to the emergence of morphea-like skin reactions, a form of localized scleroderma.[1][2] In contrast, odanacatib progressed to Phase III clinical trials as it did not induce these severe skin reactions to the same extent. However, extended follow-up in the Long-term Odanacatib Fracture Trial (LOFT) revealed an increased risk of major adverse cardiovascular events, particularly stroke, which led to the cessation of its development.[3][4][5]
Comparative Safety Data
The following tables summarize the key safety findings from clinical trials of odanacatib and this compound, highlighting the differences in their adverse event profiles.
Table 1: Comparison of Key Adverse Events
| Adverse Event | Odanacatib | This compound |
| Primary Safety Concern | Cardiovascular events (stroke) | Morphea-like skin reactions |
| Development Stage Reached | Phase III | Phase II |
| Reason for Discontinuation | Increased risk of stroke | Unacceptable dermatological toxicity |
Table 2: Incidence of Morphea-like Skin Lesions
| Drug | Study Population | Number of Patients with Morphea-like Lesions | Total Number of Patients | Incidence Rate |
| Odanacatib | Postmenopausal women with osteoporosis (LOFT study) | 12 | 8,043 | 0.15% |
| Placebo (LOFT study) | Postmenopausal women with osteoporosis | 3 | 8,028 | 0.04% |
| This compound | Patients with osteoporosis | 9 | 709 | 1.27% |
| Placebo (this compound trial) | Patients with osteoporosis | 0 | (Not specified in sources) | 0% |
Data for odanacatib from the LOFT study.[3][4] Data for this compound from a multicenter clinical trial.[1][2]
Table 3: Adjudicated Cardiovascular Events in the Odanacatib LOFT Study
| Event | Odanacatib (n=8,043) | Placebo (n=8,028) | Hazard Ratio (95% CI) | p-value |
| Stroke | 136 (1.7%) | 104 (1.3%) | 1.32 (1.02-1.70) | 0.034 |
| Myocardial Infarction | 60 (0.7%) | 74 (0.9%) | 0.82 (0.58-1.15) | 0.26 |
| Cardiovascular Death | (Not specified as a standalone endpoint in the primary analysis) | (Not specified as a standalone endpoint in the primary analysis) | (Not specified) | (Not specified) |
| Composite of CV Death, MI, or Stroke | (Not specified as a composite in the provided data) | (Not specified as a composite in the provided data) | (Not specified) | (Not specified) |
| New-onset Atrial Fibrillation or Flutter | 112 (1.4%) | 96 (1.2%) | 1.18 (0.90-1.55) | 0.24 |
Data from the Long-term Odanacatib Fracture Trial (LOFT).[5]
Mechanism of Action and Off-Target Effects
Cathepsin K is a cysteine protease highly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[6][7] By inhibiting cathepsin K, both odanacatib and this compound effectively reduce bone resorption.[8]
The differing safety profiles of odanacatib and this compound can be attributed to their distinct chemical properties and resulting off-target effects.
This compound's Dermatological Toxicity: A Consequence of Lysosomotropism
This compound is a basic compound, a characteristic that leads to its accumulation in the acidic environment of lysosomes, a phenomenon known as lysosomotropism.[9] This accumulation is hypothesized to cause off-target inhibition of other cathepsins, such as cathepsins B, L, and S, which are present in skin fibroblasts.[1][9] The inhibition of these proteases, which are involved in the turnover of extracellular matrix, is thought to be the underlying cause of the observed morphea-like skin reactions.[1][2]
Odanacatib's Cardiovascular Risk: A Less Understood Phenomenon
Odanacatib is a non-basic inhibitor and therefore does not exhibit the same degree of lysosomotropism as this compound, which likely explains its better dermatological safety profile.[10] The increased risk of stroke observed with long-term odanacatib treatment is not fully understood. It has been suggested that cathepsin K may have protective roles in the cardiovascular system, and its inhibition could potentially lead to adverse vascular events. However, the precise signaling pathways involved remain to be elucidated.
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be outlined based on the study descriptions.
LOFT (Long-term Odanacatib Fracture Trial) Protocol Outline
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Postmenopausal women aged 65 years or older with osteoporosis.
-
Intervention: Odanacatib (50 mg) or placebo administered orally once weekly.
-
Primary Efficacy Endpoints: Incidence of new radiographic vertebral fractures, hip fractures, and non-vertebral fractures.
-
Safety Assessments: Monitoring and adjudication of adverse events, with a particular focus on prespecified events of interest including morphea-like skin lesions, cardiovascular events (stroke, myocardial infarction, atrial fibrillation), osteonecrosis of the jaw, and atypical femoral fractures.
-
Data Analysis: Time-to-event analysis for fracture endpoints and adverse events, with hazard ratios and 95% confidence intervals calculated.
This compound Clinical Trial Protocol Outline (General)
-
Study Design: Multicenter, randomized, placebo-controlled trials (Phase I and II).
-
Participants: Postmenopausal women with osteopenia or osteoporosis.
-
Intervention: Various doses of this compound or placebo.
-
Efficacy Assessments: Changes in bone mineral density (BMD) and bone turnover markers.
-
Safety Assessments: Comprehensive monitoring of all adverse events, with dermatological examinations and biopsies of any skin lesions.
Conclusion
The comparison of odanacatib and this compound highlights the challenges in developing novel anti-resorptive therapies. While both were effective inhibitors of cathepsin K, their distinct chemical properties led to different and ultimately unacceptable safety profiles. This compound's development was curtailed early due to severe, mechanism-related skin toxicities. Odanacatib, with its seemingly better initial safety profile, progressed further, but long-term data revealed a significant cardiovascular risk. This underscores the importance of both understanding the on- and off-target effects of drug candidates and conducting long-term safety studies to fully characterize the risk-benefit profile of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. merck.com [merck.com]
- 5. Odanacatib reduced fractures but upped stroke risk | MDedge ObGyn [mdedge9-ma1.mdedge.com]
- 6. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative studies of cathepsin K inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption and collagen degradation. Its critical role in skeletal homeostasis has made it a prime therapeutic target for osteoporosis and other bone-related disorders. This guide provides a comparative overview of the preclinical data for several prominent cathepsin K inhibitors: odanacatib, relacatib, balicatib, and MIV-711. The information is intended to assist researchers in evaluating and comparing the performance of these compounds in various preclinical models.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50 or Ki) of the selected cathepsin K inhibitors against human cathepsin K and their selectivity against other related cathepsins. Data is compiled from various preclinical studies.[1][2][3][4][5][6][7][8]
| Inhibitor | Cathepsin K (IC50/Ki, nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Selectivity vs. Cathepsin S | Selectivity vs. Cathepsin V |
| Odanacatib | 0.2 | >300-fold | >300-fold | >300-fold | - |
| Relacatib | 0.041 (Ki) | 39-300-fold | Potent inhibitor (Ki = 0.068 nM) | 39-300-fold | Potent inhibitor (Ki = 0.053 nM) |
| This compound | 1.4 | >4,800-fold | >500-fold | >65,000-fold | - |
| MIV-711 | 0.98 (Ki) | >1300-fold | >1300-fold | >1300-fold | >1300-fold |
Preclinical Efficacy in Osteoporosis Models
This table presents the in vivo efficacy of the inhibitors in the ovariectomized (OVX) monkey model of postmenopausal osteoporosis, a standard preclinical model for evaluating anti-resorptive therapies.[1][2][9][10]
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| Odanacatib | Ovariectomized Monkeys | Not specified | Suppressed bone resorption without negatively affecting bone formation; increased bone mineral density (BMD) in hip and spine. |
| Relacatib | Ovariectomized Monkeys | 1, 3, or 10 mg/kg/day (oral) for 9 months | Dose-dependent preservation of areal BMD in distal femur; significant preservation of total volumetric BMD in femur neck; reduced indices of bone resorption and formation at cancellous sites. |
| This compound | Ovariectomized Monkeys | 3, 10, and 30 mg/kg (oral, twice daily) for 18 months | Partially prevented OVX-induced changes in bone mass; inhibited bone turnover at most sites; stimulated periosteal bone formation. |
Preclinical Efficacy in Osteoarthritis Models
The following table summarizes the preclinical efficacy of MIV-711 in animal models of osteoarthritis (OA), highlighting its effects on cartilage and bone pathology.[11][12][13]
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| MIV-711 | Rabbit ACLT model | 30 and 100 µmol/kg (oral, daily) for 7 weeks | Decreased helical peptide-1 (HP-1) levels by up to 72% and C-telopeptide of type II collagen (CTX-II) levels by up to 74%; attenuated cartilage thickening. |
| MIV-711 | Dog partial medial meniscectomy model | Not specified | Reduced CTX-I levels by 86% and CTX-II levels by 80%; reduced synovial CTX-II levels by 55-57%; lower macroscopic scores in femur condyles and tibial plateaus. |
Experimental Protocols
In Vitro Cathepsin K Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of cathepsin K inhibitors.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of recombinant human cathepsin K in assay buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitor solutions to the wells of the microplate. Include a DMSO-only control.
-
Add the cathepsin K solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable equation to determine the IC50 value.[14][15][16][17]
Osteoclast-Mediated Bone Resorption (Pit) Assay
This assay assesses the ability of inhibitors to block the resorptive activity of osteoclasts in vitro.
Materials:
-
Bone slices (e.g., bovine cortical bone or dentine) or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells)
-
Osteoclast differentiation medium (e.g., α-MEM with M-CSF and RANKL)
-
Test inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution for resorption pits (e.g., Toluidine Blue or Von Kossa stain)
-
Microscope with imaging software
Procedure:
-
Seed osteoclast precursor cells onto bone slices or calcium phosphate-coated plates in differentiation medium.
-
Culture the cells for several days to allow for differentiation into mature, multinucleated osteoclasts.
-
Treat the mature osteoclasts with various concentrations of the test inhibitors. Include a vehicle control.
-
Continue the culture for an additional period to allow for bone resorption to occur.
-
Remove the cells from the bone slices/plates.
-
Stain the slices/plates to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the total area of resorption for each treatment condition using image analysis software.[18][19][20][21]
In Vivo Ovariectomized (OVX) Monkey Model of Osteoporosis
This is a widely used preclinical model to evaluate the efficacy of anti-osteoporotic drugs.
Protocol Outline:
-
Animals: Adult female cynomolgus monkeys are typically used.
-
Ovariectomy: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated control group is also included.
-
Treatment: After a recovery period, animals are randomly assigned to treatment groups and receive the test inhibitor or vehicle control orally on a daily or weekly basis for an extended period (e.g., 9-18 months). A positive control group, such as alendronate, may also be included.
-
Endpoints:
-
Bone Mineral Density (BMD): Measured at baseline and at regular intervals throughout the study using dual-energy X-ray absorptiometry (DXA) at sites like the lumbar spine and femur.
-
Biochemical Markers of Bone Turnover: Serum and urine samples are collected to measure markers of bone resorption (e.g., CTX-I, NTX-I) and bone formation (e.g., osteocalcin, P1NP).
-
Histomorphometry: At the end of the study, bone biopsies are collected for histomorphometric analysis to assess bone structure and cellular activity.[9][10]
-
Mandatory Visualizations
Signaling Pathways
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. panoramaortho.com [panoramaortho.com]
- 5. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with a potent cathepsin K inhibitor preserves cortical and trabecular bone mass in ovariectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective cathepsin K inhibitor MIV-711 attenuates joint pathology in experimental animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted therapy for knee osteoarthritis: From basic to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. abcam.com [abcam.com]
- 16. Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 19. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 20. Bone Resorption Assay [bio-protocol.org]
- 21. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Balicatib
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Balicatib, a potent cathepsin K inhibitor. Adherence to these procedures is critical to mitigate risks associated with its hazardous properties.
Core Safety & Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and follow all prescribed safety precautions.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
Precautionary Measures for Handling and Storage
To minimize exposure and environmental release, the following precautions must be observed:
-
Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation[1]. Do not eat, drink, or smoke when using this product[1]. Wash skin thoroughly after handling[1].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C for powder or -80°C in solvent. Keep away from direct sunlight and sources of ignition[1].
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant [1]. The following protocol provides a detailed workflow for laboratory personnel.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound, sealable, and labeled with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates from cleaning contaminated glassware, in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound[1].
-
2. Decontamination of Laboratory Equipment:
-
All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble) three times.
-
Collect all rinsates as hazardous liquid waste.
-
After the initial solvent rinse, wash the equipment with an appropriate laboratory detergent and water.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and collect the spillage[1].
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
Decontaminate the spill area as described above.
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's approved hazardous waste management program.
-
Ensure all containers are properly sealed and labeled before collection.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Balicatib
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Balicatib. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, orally active, and selective cathepsin K inhibitor. The primary hazards associated with this compound include:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Disposable Nitrile or Neoprene Gloves (minimum 8 mil thickness). Double-gloving is recommended. | Prevents dermal absorption. Nitrile and neoprene offer good resistance to a range of chemicals, including benzamide compounds.[2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from airborne powder and potential splashes. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or P100 particulate respirator. | Prevents inhalation of fine powder, especially when handling outside of a ventilated enclosure. |
Operational and Disposal Plans
Handling Procedures
-
Ventilation : Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.
-
Weighing : When weighing, use a balance with a draft shield.
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Disposal Plan
Due to its high aquatic toxicity, this compound and all contaminated materials must be disposed of as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated PPE (gloves, etc.) | Dispose of in a sealed bag labeled as hazardous waste immediately after use. |
Note : Do not dispose of this compound or any contaminated materials down the drain or in general laboratory trash. All hazardous waste must be collected by a certified environmental management vendor for incineration.
Emergency Procedures
Spill Response
In the event of a solid this compound spill, follow these steps:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of this compound against Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound Dilutions : Create a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation : Dilute the recombinant human Cathepsin K in Assay Buffer to the working concentration.
-
Assay Reaction :
-
Add 50 µL of Assay Buffer (blank) or this compound dilution to the wells of the 96-well plate.
-
Add 25 µL of the diluted Cathepsin K to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Cathepsin K substrate to each well.
-
-
Measurement : Immediately begin kinetic reading of fluorescence intensity at 37°C for 30 minutes using a microplate reader.
-
Data Analysis : Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Mechanism of Action: Cathepsin K Signaling in Bone Resorption
This compound is a selective inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts. Cathepsin K plays a crucial role in bone resorption by degrading the collagenous bone matrix. The expression and activity of Cathepsin K are regulated by the RANKL signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
